Hexacarbonyltungsten
Description
Structure
2D Structure
Properties
CAS No. |
14040-11-0 |
|---|---|
Molecular Formula |
C6O6W |
Molecular Weight |
351.90 g/mol |
IUPAC Name |
carbon monoxide;tungsten |
InChI |
InChI=1S/6CO.W/c6*1-2; |
InChI Key |
FQNHWXHRAUXLFU-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Other CAS No. |
14040-11-0 |
Pictograms |
Acute Toxic |
Synonyms |
hexacarbonyltungsten tungsten hexacarbonyl W(CO)6 |
Origin of Product |
United States |
Significance in Contemporary Organometallic Chemistry Studies
Hexacarbonyltungsten serves as a fundamental starting material in the synthesis of a vast array of tungsten-containing organometallic complexes. ontosight.ai Its reactivity is primarily centered on the substitution of its carbon monoxide (CO) ligands, which can be displaced by various other ligands to form new compounds with tailored properties. wikipedia.orgontosight.ai This allows for the systematic study of bonding, structure, and reactivity in organometallic systems.
A notable area of research is the synthesis of tungsten complexes with different ligand types. For instance, refluxing this compound with N-methyl substituted urea (B33335) and thiourea (B124793) ligands in tetrahydrofuran (B95107) (THF) yields cis-disubstituted products. tandfonline.com Similarly, it reacts with cyclopentadienyl (B1206354) derivatives to form complexes like cyclopentadienyltungsten tricarbonyl dimer. wikipedia.orgontosight.ai These synthetic routes provide access to compounds with diverse electronic and steric environments around the tungsten center, which are crucial for understanding fundamental principles of organometallic chemistry. ontosight.ai The photochemical reactivity of this compound and its derivatives, such as (η⁶-arene)M(CO)₃ (where M can be W), is another active area of investigation, exploring processes like CO-loss and ring-slip mechanisms. dcu.ie
Central Role in Catalysis Research and Development
Hexacarbonyltungsten is a key player in the field of catalysis, both as a direct catalyst and as a precursor to catalytically active species. ereztech.comkunststoff-institut.de One of its most prominent applications is in olefin metathesis, a powerful organic reaction that involves the redistribution of alkene fragments. wikipedia.org Historically, tungsten hexacarbonyl, along with molybdenum hexacarbonyl, was among the first catalysts used for olefin disproportionation. wikipedia.orglscollege.ac.in Photochemical activation of this compound, often in the presence of co-catalysts like titanium tetrachloride, generates highly active systems for olefin metathesis. researchgate.netresearchgate.net
Beyond metathesis, this compound catalyzes a variety of other organic transformations. It has been shown to facilitate the cycloisomerization of alkynols, a key step in the synthesis of complex molecules like oligosaccharides and glycals. researchgate.net Furthermore, it can catalyze the oxidative carbonylation of primary amines to produce N,N'-disubstituted ureas and the desulfurization of organosulfur compounds. wikipedia.orgresearchgate.net The versatility of this compound in promoting such a wide range of reactions underscores its importance in the development of new synthetic methodologies.
Strategic Importance As a Precursor in Advanced Materials Science
In the realm of materials science, hexacarbonyltungsten is highly valued as a precursor for the synthesis of tungsten-containing materials with advanced properties. ontosight.aiereztech.com Its volatility and ability to decompose cleanly make it an ideal candidate for chemical vapor deposition (CVD) processes. ontosight.aiharvard.edu CVD using this compound allows for the deposition of thin films of tungsten metal, tungsten nitride (W₂N), and tungsten oxides, which have applications in microelectronics, such as conductive layers and diffusion barriers. ereztech.comkunststoff-institut.deharvard.edu
The use of this compound in CVD offers advantages over other precursors like tungsten hexafluoride (WF₆) by avoiding fluorine contamination and the corrosive byproduct hydrogen fluoride. harvard.edu Furthermore, it is a precursor for synthesizing tungsten carbide (WC) nanoparticles, a material known for its hardness and catalytic properties. researchgate.netmdpi.com Research has explored various methods, including solvothermal routes and high-pressure, high-temperature treatments of organotungsten compounds derived from this compound, to produce these advanced materials. researchgate.netmdpi.com It is also used in electron beam-induced deposition to create a convenient source of tungsten atoms for fabricating nanostructures. wikipedia.orgereztech.com
Overview of Interdisciplinary Research Paradigms Involving Hexacarbonyltungsten
Reductive Carbonylation Approaches for this compound Synthesis
This compound, a key precursor in organotungsten chemistry, is primarily synthesized through reductive carbonylation. This method involves the reduction of a tungsten halide, typically tungsten(VI) chloride (WCl₆), in the presence of carbon monoxide.
Reduction of Tungsten Halides (e.g., WCl₆) via Metallic Reducing Agents (e.g., Magnesium, Zinc, Aluminum) under Carbon Monoxide Pressure
A prevalent and cost-effective method for producing this compound involves the reduction of tungsten hexachloride (WCl₆) with metallic reducing agents. wikipedia.org Common metals used for this purpose include magnesium, zinc, and aluminum powders. wikipedia.org The reaction is carried out under a pressurized atmosphere of carbon monoxide. wikipedia.org For instance, tungsten hexachloride can be reacted with zinc or aluminum in ether under carbon monoxide pressure to yield this compound. tungsten-powder.com Another approach utilizes triethylaluminum (B1256330) as the reducing agent for WCl₆ at elevated carbon monoxide pressure (70 bar) and a temperature of 50°C in an autoclave. mocvd-precursor-encyclopedia.describd.com
Alternative Reductive Pathways Involving Iron Pentacarbonyl and Tungsten Hexachloride
An alternative synthetic route to this compound involves the reaction of tungsten hexachloride with iron pentacarbonyl (Fe(CO)₅). wikipedia.orgtungsten-powder.com This method also results in the formation of ferrous chloride. wikipedia.org A patented method describes the synthesis by reacting tungsten hexachloride, carbonyl iron powder, and pentacarbonyl iron in anhydrous diethyl ether under carbon monoxide pressure (10-15 MPa) at temperatures between 45-50°C. google.com This process has reported yields of approximately 72-83%. google.com
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
The efficiency of this compound synthesis is influenced by several reaction parameters. researchgate.net In the method involving iron pentacarbonyl, optimization of conditions such as reactant ratios, reaction time, and solvent has been explored. google.com For instance, varying the mass percentages of tungsten hexachloride, carbonyl iron powder, and pentacarbonyl iron, along with adjusting the carbon monoxide pressure and reaction time, can impact the final yield. google.com A specific example yielding approximately 83% this compound involved reacting 75g of tungsten hexachloride, 60g of carbonyl iron powder, and 60g of pentacarbonyl iron in 1830ml of anhydrous diethyl ether at 45°C and 15MPa of CO for 8 hours. google.com The selection of the reducing agent is also crucial, with carbon in combination with chlorine showing high efficiency in the chlorination of tungsten ores to produce the WCl₆ precursor. scielo.br Furthermore, monitoring the reaction progress and controlling parameters like temperature and pressure are vital for maximizing yield and ensuring the quality of the final product. rsc.org
Table 1: Reductive Carbonylation of WCl₆ with Metallic Reducing Agents
| Reducing Agent | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Zinc or Aluminum | Ether, CO pressure | Not specified | tungsten-powder.com |
| Triethylaluminum | 50°C, 70 bar CO | Not specified | mocvd-precursor-encyclopedia.describd.com |
Table 2: Reductive Carbonylation of WCl₆ with Iron Pentacarbonyl
| Reactant Ratios (by mass) | CO Pressure (MPa) | Temperature (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| 75g WCl₆, 60g carbonyl iron, 60g Fe(CO)₅ | 15 | 45 | 8 | ~83% | google.com |
Photochemical Routes for Carbonyl Ligand Substitution
Photochemical methods provide a versatile avenue for the synthesis of this compound derivatives by enabling the substitution of carbonyl (CO) ligands with a wide array of other ligands.
Direct Photolysis of this compound(0) in the Presence of Diverse Ligands
Direct ultraviolet (UV) irradiation of a solution of this compound(0) is a common technique to initiate CO ligand substitution. metu.edu.tr The initial step in this process is the photo-dissociation of a single CO ligand, generating a highly reactive, coordinatively unsaturated pentacarbonyltungsten(0) intermediate, W(CO)₅. acs.orggrafiati.com This intermediate can then be trapped by a wide variety of ligands present in the reaction mixture.
This method has been successfully employed to synthesize a range of pentacarbonyltungsten(0) complexes. For example, photolysis in the presence of acryloylferrocene yields pentacarbonyl(η²-acryloylferrocene)tungsten(0). metu.edu.trmetu.edu.tr Similarly, irradiation in the presence of pyrazine (B50134) leads to the formation of the pentacarbonylpyrazinetungsten(0) complex. grafiati.com The photochemical reaction with 4,6-dimethyl-2-mercaptopyrimidine (B146703) results in pentacarbonyl(4,6-dimethyl-2-mercaptopyrimidine)tungsten(0). dergipark.org.tr The photolysis of W(CO)₆ in the presence of silanes such as H₂SiPh₂, H₂SiEt₂, and HSiEt₃ leads to Si-H bond activation and the formation of a W-H bond. researchgate.net
Sequential Photolytic Substitution of Carbon Monoxide Ligands by Olefinic Substrates
The photochemical substitution of CO ligands is not limited to a single substitution. Sequential photolysis can lead to the replacement of multiple CO ligands, particularly with olefinic substrates. metu.edu.tr The photolysis of this compound in the presence of an olefin can proceed through a series of steps, initially forming a monosubstituted M(CO)₅(η²-olefin) complex, which can then undergo further photolysis to yield di-substituted complexes like cis-M(CO)₄(η²-olefin)₂ and ultimately the more stable trans-M(CO)₄(η²-olefin)₂. metu.edu.tr
A detailed study using (E)-cyclooctene as the olefinic substrate demonstrated this sequential substitution. acs.org The photochemical conversion of W(CO)₆ with (E)-cyclooctene generates trans-W(CO)₄(η²-eco)₂ as a mixture of two diastereoisomers. acs.org While the intermediate complexes W(CO)₅(η²-eco) and cis-W(CO)₄(η²-eco)₂ are difficult to isolate from the photochemical reaction, they can be synthesized through alternative thermal ligand exchange routes. acs.org This sequential substitution allows for the synthesis of tungsten carbonyl complexes with varying degrees of olefin coordination, providing access to a diverse range of molecular derivatives.
Table 3: Photochemically Synthesized this compound Derivatives
| Reactant Ligand | Product | Reference |
|---|---|---|
| Acryloylferrocene | Pentacarbonyl(η²-acryloylferrocene)tungsten(0) | metu.edu.trmetu.edu.tr |
| Pyrazine | Pentacarbonylpyrazinetungsten(0) | grafiati.com |
| 4,6-dimethyl-2-mercaptopyrimidine | Pentacarbonyl(4,6-dimethyl-2-mercaptopyrimidine)tungsten(0) | dergipark.org.tr |
| (E)-cyclooctene | trans-W(CO)₄(η²-eco)₂ | acs.org |
Thermal Substitution Methods for Complex Formation
Thermal substitution represents a fundamental strategy for the synthesis of this compound derivatives. This method involves the displacement of one or more carbonyl (CO) ligands by another ligand through the application of heat. The reactivity of this compound in these reactions is generally lower than its chromium and molybdenum analogs, making it more inert. utar.edu.my The process typically begins with the dissociation of a CO ligand, creating a coordinatively unsaturated intermediate, [W(CO)5], which then reacts with the incoming ligand.
A common approach involves heating a solution of this compound and the desired ligand in a suitable solvent. For instance, heating this compound in propionitrile (B127096) to reflux leads to the stepwise displacement of three CO ligands, forming fac-[W(CO)3(NCCH2CH3)3]. umich.edu Similarly, thermal reactions with thioamides and diarylthioureas have been shown to yield monosubstituted products of the type [(L)W(CO)5], where 'L' is the incoming sulfur-containing ligand. researchgate.netresearchgate.net These reactions can be carried out by refluxing the reactants in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net
In some cases, a two-step thermal process is employed. First, a weakly bound solvent molecule is introduced to form an intermediate complex, such as [W(CO)5(solvent)]. The subsequent thermal displacement of the solvent molecule by a more strongly coordinating ligand can then proceed under milder conditions than direct reaction with W(CO)6. dcu.ie For example, cis-W(CO)4(piperidine)2 can be generated by refluxing W(CO)6 with piperidine, and this complex can then undergo further thermal substitution with other ligands like pyrazine. metu.edu.trgrafiati.com
The thermal decarbonylation of tungsten carbonyl complexes supported on polymeric backbones has also been investigated. These polymeric complexes undergo complete decarbonylation at temperatures below 300 °C, forming metal-containing species that can have a stabilizing effect on the polymer matrix. uchile.cl The conditions for thermal substitution vary depending on the ligand and desired product, as illustrated in the table below.
| Precursor Complex | Reactant Ligand | Reaction Conditions | Product | Reference |
| W(CO)6 | Propionitrile | Reflux in propionitrile | fac-[W(CO)3(NCCH2CH3)3] | umich.edu |
| W(CO)6 | sym-Diphenylthiourea | Reflux in THF for 4h | [(dptu)W(CO)5] | researchgate.net |
| cis-W(CO)4(piperidine)2 | Pyrazine | Thermal reaction in dichloromethane (B109758) | cis-W(CO)4(pyz)2 | metu.edu.trgrafiati.com |
| W(CO)6 | Thioacetamide | In situ formation of [W(CO)5(NCMe)] then room temp. reaction | [W(CO)5{κ1-(S)-CH3CSNH2}] | researchgate.net |
| Polymeric W(CO)5 complexes | Heat | < 300 °C | Decarbonylated metal-containing polymers | uchile.cl |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound and its derivatives are critical steps to obtain materials of high purity. Several standard laboratory techniques are employed, chosen based on the physical and chemical properties of the target compound, such as volatility and solubility.
Sublimation is a widely used method for purifying crude this compound. chemicalbook.com Due to its high vapor pressure and stability, this compound can be readily sublimed under vacuum at relatively low temperatures, around 50°C. tungsten-powder.comzhuoerchem.comepomaterial.com This process effectively separates the volatile W(CO)6 from non-volatile impurities. ontosight.ai In some synthetic procedures, the product is isolated directly from the reaction mixture by distillation and heating sublimation. google.com
Recrystallization is another common technique for purification. This method relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. For this compound derivatives, a typical procedure involves dissolving the crude product in a suitable solvent, such as dichloromethane or n-hexane, followed by cooling to induce crystallization. metu.edu.tr For example, yellow crystals of a tungsten complex were obtained via slow evaporation at room temperature in a dichloromethane-hexane mixture. utar.edu.my The choice of solvent is crucial; this compound itself is sparingly soluble in non-polar organic solvents but can be recrystallized. chemicalbook.com
Column Chromatography is a versatile technique used for the purification of a wide range of this compound derivatives, especially those that are less volatile or thermally sensitive. thieme-connect.de The crude product is dissolved in a minimal amount of solvent and passed through a column packed with a stationary phase, most commonly silica (B1680970) gel or Sephadex. thieme-connect.deoup.com A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates. For instance, Fischer-type carbene complexes of tungsten can be purified by chromatography on silica gel. thieme-connect.de Similarly, flash column chromatography using a mixture of hexanes and dichloromethane as the eluent is effective for purifying certain carbene complexes. wiley-vch.de The selection of the stationary phase and eluent system is optimized to achieve the best separation.
| Purification Technique | Description | Typical Application | Reference(s) |
| Sublimation | Heating a solid under vacuum to transform it directly into a gas, which then condenses back into a pure solid on a cold surface. | Primary purification of crude W(CO)6. | chemicalbook.comtungsten-powder.comontosight.aigoogle.com |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize out. | Purification of various W(CO)x derivatives. | utar.edu.mymetu.edu.troup.commetu.edu.tr |
| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as a solvent moves them through a column. | Purification of less volatile or thermally sensitive W(CO)x derivatives, such as carbene complexes. | utar.edu.mythieme-connect.deoup.comwiley-vch.degoogle.com |
Ligand Exchange Dynamics and Substitution Kinetics
The substitution of CO ligands in this compound is a fundamental aspect of its chemistry, enabling the formation of various derivatives. This process can be initiated either thermally or photochemically. znaturforsch.com
All reactions involving this compound start with the displacement of one or more CO ligands. chemeurope.comwikipedia.orgmade-in-china.comalibaba.com This can be achieved through methods like ultraviolet (UV) irradiation. wikipedia.org For instance, the photochemical reaction of W(CO)₆ with (E)-cyclooctene leads to the sequential substitution of CO ligands, forming intermediates such as W(CO)₅(η²-eco) and cis-W(CO)₄(η²-eco)₂ before yielding the final product, trans-W(CO)₄(η²-eco)₂. acs.org
The substitution of CO can also be accomplished using other ligands, such as acetonitrile (B52724), which can displace up to three CO ligands. chemeurope.comwikipedia.org The resulting M(CO)₅(CH₃CN) complexes (where M can be Cr, Mo, or W) are valuable reagents for transferring the M(CO)₅ group to other molecules. znaturforsch.com Similarly, the reaction of W(CO)₆ with sodium cyclopentadienide (B1229720), followed by oxidation, results in the formation of the cyclopentadienyltungsten tricarbonyl dimer. wikipedia.org
The kinetics of these substitution reactions have been studied in detail. For example, the reaction of [Et₄N][M(CO)₅X] (M = Cr, Mo, W; X = Cl, Br, I) with tertiary phosphines follows a mechanism where the rate could have a second-order dependence on the phosphine (B1218219) concentration at lower concentrations. cdnsciencepub.com In another study, the kinetics of the substitution of bis(trimethylsilyl)ethyne (btmse) in W(CO)₅(η²-btmse) by triphenylbismuthine was found to follow a dissociative mechanism, where the rate-determining step is the cleavage of the btmse ligand.
| Reactant Complex | Incoming Ligand | Proposed Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| [Et₄N][W(CO)₅X] (X=Cl, Br, I) | Tertiary Phosphines | Potential second-order dependence on phosphine concentration | The rate of reaction is influenced by the nature of the phosphine and halide ligands. | cdnsciencepub.com |
| W(CO)₅(η²-btmse) | Triphenylbismuthine | Dissociative | The rate-determining step is the cleavage of the btmse-tungsten bond. The reaction has a large positive entropy of activation. | |
| Os₂(μ-O₂CH)₂(CO)₆ | ¹³CO | Dissociative Interchange | The reaction is first-order in the complex and zero-order in ¹³CO, with a negative entropy of activation. | acs.org |
The displacement of a single CO ligand from W(CO)₆ generates the highly reactive pentacarbonyltungsten, W(CO)₅, intermediate. This species is often stabilized by a solvent molecule, such as tetrahydrofuran (THF), to form W(CO)₅(THF). wikipedia.org This complex is a common starting material for synthesizing other substituted tungsten carbonyl complexes due to the labile nature of the THF ligand. wikipedia.org
The formation of W(CO)₅ intermediates has been confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying these species. rsc.orgrsc.org For instance, the photolysis of [W(CO)₅L] (where L is pyridine (B92270) or 3-bromopyridine) in an argon matrix at low temperatures produces [W(CO)₅], which can be detected by its characteristic IR absorptions. rsc.orgrsc.org Similarly, the formation of W(CO)₅(CH₃CN) from the photolysis of W(CO)₆ in the presence of acetonitrile has been characterized using IR, ¹H NMR, and ¹³C NMR spectroscopy. znaturforsch.com The IR spectrum of W(CO)₅(THF) shows distinct CO stretching frequencies at 2077, 1934, and 1912 cm⁻¹, which differ from the single sharp band at 1983 cm⁻¹ for W(CO)₆, indicating a reduction in symmetry from O_h to C₄ᵥ. wikipedia.org
The reactivity of these pentacarbonyl intermediates is central to their utility. The W(CO)₅ moiety can coordinate with a wide variety of ligands, including carbenes, to form stable complexes. wikipedia.orgnih.gov These carbene complexes are valuable in catalysis, participating in reactions like olefin metathesis and cyclopropanation. wikipedia.org
Displacement of Carbon Monoxide Ligands in this compound
Carbon-Carbon Bond Formation and Rearrangement Reactions
This compound and its derivatives are effective catalysts and reagents for a variety of organic transformations that involve the formation and rearrangement of carbon-carbon bonds.
Tungsten carbonyl complexes, particularly those generated from W(CO)₆, catalyze the cycloisomerization of alkynols. acs.org This reaction involves the intramolecular addition of a hydroxyl group to a carbon-carbon triple bond. The selectivity of this reaction, favoring either endo or exo cyclization, can be influenced by the reaction conditions and the substrate structure.
For example, the tungsten-catalyzed cycloisomerization of 4-pentyn-1-ol (B147250) derivatives has been studied computationally. In the absence of a catalyst, both endo- and exo-cycloisomerizations have high activation barriers. nih.gov However, in the presence of a W(CO)₅ catalyst, the endo-cycloisomerization proceeds through a multi-step pathway with a significantly lower rate-determining barrier of 26 kcal/mol. nih.govresearchgate.net The key role of the tungsten catalyst is to stabilize the vinylidene intermediate formed during the reaction. nih.gov This stabilization dramatically favors the endo pathway over the exo pathway, which still has a high activation barrier of 47 kcal/mol. researchgate.net
Experimentally, tungsten-catalyzed cycloisomerization has been shown to be effective for the synthesis of five-, six-, and even seven-membered ring enol ethers with high regioselectivity for the endo product. acs.orgnih.gov The active catalyst is often generated in situ by photolysis of W(CO)₆ in the presence of the alkynol substrate and a base like triethylamine (B128534). nih.gov
| Substrate | Catalyst | Predominant Pathway | Key Factor | Reference |
|---|---|---|---|---|
| 4-pentyn-1-ol | W(CO)₅ | Endo | Stabilization of the vinylidene intermediate by the tungsten catalyst. | nih.govresearchgate.net |
| Alkynyldiols | Tungsten Carbonyl | Endo | The dioxolane structure tethering the alkyne and diol may influence regioselectivity. | acs.org |
| 5-hydroxy-1-alkynes | W(CO)₆/photolysis | Endo | Formation of six-membered ring products. | nih.gov |
Tungsten carbonyl complexes can activate allenes, which are molecules containing two cumulative carbon-carbon double bonds. This activation typically involves the coordination of the tungsten center to the allene (B1206475), which increases the electrophilicity of the central carbon atom of the allene moiety. rsc.org This enhanced electrophilicity facilitates subsequent reactions.
For instance, a reactive 16-electron allene intermediate, CpW(NO)(η²-CH₂=C=CMe₂), can be generated by the gentle thermolysis of an 18-electron alkyl-allyl complex. nih.gov This tungsten-allene complex is capable of activating C-H bonds in hydrocarbon solvents. nih.gov Another example involves the preparation of the tungsten allenyl complex CpW(CO)₃CH=C=CH₂, which can undergo various reactions due to the activated allenyl group. acs.org
The activation of allenes by transition metals, including tungsten, can lead to a variety of transformations, such as cyclizations and cycloadditions. rsc.org The nature of the intermediate species formed upon activation, which can range from simple π-complexes to more complex metallacycles, dictates the outcome of the reaction. rsc.org
Tungsten carbonyl complexes can facilitate the formation of cyclopropanes, three-membered carbon rings. This often occurs through the intermediacy of tungsten-carbene complexes. wikipedia.org These carbene complexes can react with alkenes to transfer the carbene moiety, resulting in the formation of a cyclopropane (B1198618) ring. wikipedia.orgacs.org
A specific example is the synthesis of a chelated tungsten-carbene-alkene complex, which can subsequently be converted to a cyclopropane. acs.org The reaction of Fischer carbene complexes of tungsten with alkenes is a known method for diastereoselective intermolecular cyclopropanation. acs.org While the direct use of W(CO)₆ for cyclopropanation is less common than for other metals like palladium or rhodium, its role as a precursor to catalytically active tungsten species is significant. organic-chemistry.orgrsc.org For example, tungsten carbene complexes, which can be derived from W(CO)₆, are known to be active in alkene metathesis, a reaction that can be mechanistically related to certain cyclopropanation pathways. wikipedia.org
Desulfurization-Dimerization Processes of Dithioacetals Mediated by this compound
This compound, W(CO)₆, serves as an effective reagent for the desulfurization-dimerization of dithioacetals, yielding the corresponding dimeric alkenes. rsc.orgresearchgate.net This reaction provides a valuable synthetic route to various unsaturated compounds. For instance, the treatment of diphenylketene (B1584428) dithioacetal with two equivalents of this compound(0) results in the formation of 1,1,4,4-tetraphenylbutatriene in a 75% yield. thieme-connect.de
The reaction is believed to proceed through a thione intermediate. acs.org Evidence for this intermediate comes from trapping experiments and the stereochemical outcomes of the reaction. The process involves the initial coordination of the sulfur atoms of the dithioacetal to the tungsten center, followed by the cleavage of the carbon-sulfur bonds. The resulting carbene or carbenoid species then dimerizes to form the final alkene product.
This methodology has been applied to the synthesis of various substituted alkenes and cumulenes. thieme-connect.dethieme-connect.de The yields of these reactions are generally good to excellent, making it a synthetically useful transformation. rsc.orgresearchgate.net The reaction conditions are typically mild, involving heating the dithioacetal with this compound in a suitable solvent.
A notable application of this reaction is in the synthesis of oligo(phenylene-vinylenes), where bis-dithioacetals undergo W(CO)₆-mediated desulfuroligomerization. acs.org This approach allows for the construction of conjugated polymeric structures. Furthermore, intramolecular versions of this reaction have been developed for the synthesis of strained cyclic systems, such as (Z)-2,2'-disubstituted bifluorenylidenes. acs.org
The desulfurization-dimerization reaction can also be influenced by the structure of the dithioacetal. For example, the reaction of dithioacetals derived from fluorenone derivatives leads to the formation of bifluorenylidene isomers. acs.org This highlights the versatility of this compound in promoting C-C bond formation via C-S bond cleavage.
Table 1: Examples of Desulfurization-Dimerization of Dithioacetals with this compound
| Dithioacetal Starting Material | Product | Yield (%) | Reference |
| Diphenylketene dithioacetal | 1,1,4,4-Tetraphenylbutatriene | 75 | thieme-connect.de |
| Various dithioacetals | Dimeric alkenes | Good to excellent | rsc.org |
| Bis-dithioacetals | Oligo(phenylene-vinylenes) | Not specified | acs.org |
Formation of Advanced Organometallic Derivatives
Synthesis of Dihydrogen Complexes from this compound
The synthesis of dihydrogen complexes from this compound represents a significant area of organometallic chemistry. While the direct reaction of W(CO)₆ with dihydrogen (H₂) is not typically a route to stable dihydrogen complexes, photolysis of this compound in the presence of H₂ can lead to the formation of tungsten hydride species.
A more common approach to synthesizing tungsten dihydrogen complexes involves the protonation of a precursor tungsten hydride complex. These precursor hydrides can be derived from this compound through multi-step synthetic sequences. For example, reduction of a tungsten halide complex, which can be prepared from W(CO)₆, in the presence of a suitable ligand set can yield a tungsten hydride. Subsequent protonation of this hydride with a strong acid can lead to the formation of a non-classical dihydrogen complex, where the H-H bond is not completely broken and the H₂ molecule is coordinated to the tungsten center.
The stability and reactivity of these dihydrogen complexes are highly dependent on the ancillary ligands attached to the tungsten atom. These ligands influence the electron density at the metal center, which in turn affects the extent of back-bonding to the σ* orbital of the coordinated dihydrogen molecule.
Preparation of Cyclopentadienyltungsten Tricarbonyl Dimers
The cyclopentadienyltungsten tricarbonyl dimer, [CpW(CO)₃]₂, is a key starting material in tungsten organometallic chemistry. Its synthesis often begins with this compound. A common preparative route involves the reaction of W(CO)₆ with sodium cyclopentadienide (NaCp) or cyclopentadiene (B3395910) itself under appropriate conditions.
The reaction of this compound with NaCp in a suitable solvent like tetrahydrofuran (THF) leads to the formation of the sodium salt of the cyclopentadienyltungsten tricarbonyl anion, Na[CpW(CO)₃]. Subsequent oxidation of this anion, for instance, with an oxidizing agent like iron(III) chloride or even exposure to air, results in the formation of the desired dimer, [CpW(CO)₃]₂.
Alternatively, heating this compound with dicyclopentadiene (B1670491) can also yield the dimer, although this method may require higher temperatures and longer reaction times. The resulting dimer features a tungsten-tungsten bond and serves as a versatile precursor for the synthesis of a wide array of other cyclopentadienyltungsten complexes through reactions that cleave the metal-metal bond or involve substitution of the carbonyl ligands.
Investigation of Tungsten Carbene Intermediates
Tungsten carbene intermediates are highly reactive species that play a crucial role in various organic transformations. This compound is a common precursor for the generation of these intermediates.
One of the most well-established methods for preparing tungsten carbene complexes, often referred to as Fischer carbenes, involves the reaction of this compound with an organolithium reagent (RLi). This reaction results in the formation of an acyl-tungstenate complex upon nucleophilic attack of the organolithium reagent on a carbonyl ligand. Subsequent alkylation of the oxygen atom of the acyl group with an alkylating agent, such as a trialkyloxonium salt (e.g., [R₃O]BF₄), yields the neutral tungsten carbene complex, (CO)₅W=C(OR')R.
These tungsten carbene complexes are electrophilic at the carbene carbon and undergo a variety of reactions, including cycloadditions, C-H insertion reactions, and reactions with nucleophiles. They are key intermediates in reactions like the Dötz benzannulation.
Furthermore, tungsten carbenes are implicated as intermediates in reactions such as the desulfurization-dimerization of dithioacetals mediated by this compound, where a transient carbene or carbenoid species is proposed to dimerize. acs.org The study of these intermediates is essential for understanding the mechanisms of these tungsten-mediated transformations.
Development of Complexes with Heterodonor Phosphine Ligands
The development of novel catalysts is a significant area of research, and heterodonor ligands play a crucial role in this field. utar.edu.my These ligands, which contain different donor atoms, are instrumental in the formation of new homologous catalysts. The coordination chemistry of heterodonor phosphine ligands with Group 6 hexacarbonyls, including this compound, has been a subject of study. utar.edu.my
Phosphines act as soft σ-donating ligands, providing stabilization to organometallic complexes. The electronic and steric properties of phosphine ligands, which can be systematically altered by varying the substituent groups, significantly influence the reactivity of the resulting metal complexes. umb.edu For instance, ligands with high electron density enhance the reactivity of the metal center towards oxidative addition, while bulky ligands facilitate reductive elimination.
An example of the development of such complexes is the reaction of the tungsten tricarbonyl complex, (mes)W(CO)₃, with the mixed P/S ligand, P(o-C₆H₄SCH₃)₂Ph. utar.edu.my This reaction, when refluxed in toluene, leads to the formation of a chelate complex, {P(o-C₆H₄SCH₃)₂Ph}W(CO)₃, where the ligand exhibits tridentate bonding through its phosphorus and sulfur atoms. utar.edu.my
The synthesis of novel chiral multidentate phosphine ligands has also been explored. cardiff.ac.uk For example, the reaction of diphenylglycidyl phosphine with phosphorus, nitrogen, and sulfur-based nucleophiles allows for the rapid construction of chiral heterodonor ligand frameworks. cardiff.ac.uk These developments open avenues for creating new catalytic systems with enhanced selectivity and reactivity.
Table 1: Examples of Heterodonor Phosphine Ligand Complexes with Tungsten
| Precursor Complex | Heterodonor Phosphine Ligand | Resulting Complex | Bonding Characteristics |
| (mes)W(CO)₃ | P(o-C₆H₄SCH₃)₂Ph | {P(o-C₆H₄SCH₃)₂Ph}W(CO)₃ | Tridentate bonding through P and S atoms utar.edu.my |
Note: This table is based on available research findings and may not be exhaustive.
Synthesis of Pentacarbonyl(mercaptopyrimidine)metal(0) Complexes
The synthesis of pentacarbonyl(mercaptopyrimidine)metal(0) complexes from this compound involves photochemical substitution of a carbonyl ligand. researchgate.netdergipark.org.tr This method is a useful technique for producing new coordination compounds. researchgate.net
The process typically begins with the photolysis of this compound in the presence of an excess of a solvent like tetrahydrofuran (THF). dergipark.org.tr This step leads to the formation of an intermediate pentacarbonyl(THF)metal(0) complex, M(CO)₅(THF). dergipark.org.tr Subsequent UV-irradiation of this intermediate with a mercaptopyrimidine ligand, such as 4,6-dimethyl-2-mercaptopyrimidine, results in the formation of the desired pentacarbonyl(4,6-dimethyl-2-mercaptopyrimidine)metal(0) complex. dergipark.org.tr The progress of this photochemical reaction can be monitored by infrared (IR) spectroscopy, observing the decrease of the characteristic M(CO)₆ υ(CO) band and the appearance of new bands corresponding to the product. dergipark.org.tr
Characterization of the resulting M(CO)₅L complexes using FTIR spectroscopy typically shows three absorption bands in the carbonyl region, which is indicative of a local C₄ᵥ symmetry for the pentacarbonyl metal unit. dergipark.org.tr Further confirmation of this C₄ᵥ symmetry can be obtained from ¹³C-NMR spectroscopy, which shows a 1:4 ratio for the two peaks in the CO-region. dergipark.org.tr ¹H- and ¹³C-NMR spectroscopy also reveal that the mercaptopyrimidine ligand coordinates to the metal center through the nitrogen atom of the pyrimidine (B1678525) ring. dergipark.org.tr
Table 2: Spectroscopic Data for a Pentacarbonyl(4,6-dimethyl-2-mercaptopyrimidine)tungsten(0) Complex
| Spectroscopic Technique | Key Findings |
| FTIR (in d-dimethylsulfoxide) | Three distinct absorption bands in the carbonyl region, indicating C₄ᵥ symmetry. dergipark.org.tr |
| ¹³C-NMR (in d-dimethylsulfoxide) | δ (ppm)= 206.8 (Trans-CO), 200.9 (cis-CO). The 1:4 ratio of the peaks confirms C₄ᵥ symmetry. dergipark.org.tr |
| ¹H-NMR (in d-dimethylsulfoxide) | Shows the mercaptopyrimidine ligand is symmetrically bonded to the metal through the nitrogen atom. dergipark.org.tr |
| UV-Vis (in dichloromethane) | Absorption bands at 234 nm, 287 nm, 349 nm, and 507 nm. dergipark.org.tr |
Note: The data presented is for a representative complex and may vary for different mercaptopyrimidine ligands.
Oxidative Chemical Transformations Involving this compound
All reactions involving this compound (W(CO)₆) begin with the displacement of one or more of its carbonyl (CO) ligands. wikipedia.orgchemeurope.com While it shares similarities in reactivity with its molybdenum analog, Mo(CO)₆, the compounds formed from W(CO)₆ tend to be more kinetically robust. wikipedia.orgchemeurope.com
One significant area of oxidative transformation is the use of W(CO)₆ as a catalyst for the oxidative carbonylation of primary amines to produce N,N'-disubstituted ureas. researchgate.net This reaction utilizes iodine (I₂) as an oxidant and carbon monoxide as the carbonyl source. researchgate.net Similarly, amino alcohols can undergo W(CO)₆-catalyzed oxidative carbonylation to form the corresponding hydroxyalkylureas. researchgate.net
This compound can also be used in desulfurization reactions of organosulfur compounds. wikipedia.orgchemeurope.com Furthermore, irradiation of W(CO)₆ in carbon tetrachloride (CCl₄) generates an active species capable of polymerizing alkynes and strained cyclic olefins through a metathesis pathway. researchgate.net The active catalyst in this case is believed to be an unstable polymeric tungsten-carbon-chlorine species. researchgate.net
Oxidative cleavage of the metal-carbon bond in tungsten carbene complexes can be achieved using mild oxidants. thieme-connect.de This process is useful for the characterization of these carbene complexes. thieme-connect.de Additionally, this compound reacts with halogens like chlorine or bromine in dichloromethane at low temperatures to yield neutral dimeric seven-coordinate complexes. thieme-connect.de
Table 3: Examples of Oxidative Transformations Involving this compound
| Reactants | Oxidant/Conditions | Product(s) | Transformation Type |
| Primary Amines, CO | I₂ | N,N'-Disubstituted Ureas | Oxidative Carbonylation researchgate.net |
| Amino Alcohols, CO | W(CO)₆ catalyst | Hydroxyalkylureas | Oxidative Carbonylation researchgate.net |
| Organosulfur Compounds | W(CO)₆ | Desulfurized Products | Desulfurization wikipedia.orgchemeurope.com |
| Alkynes/Cyclic Olefins | Irradiation in CCl₄ | Polymers | Metathesis Polymerization researchgate.net |
| W(CO)₆, Cl₂ or Br₂ | Dichloromethane, -78°C | (OC)₄XM(µ-X)₂MX(CO)₄ (X=Cl, Br) | Oxidative Addition thieme-connect.de |
Note: This table highlights selected examples and is not an exhaustive list of all oxidative transformations.
Olefin Metathesis Catalysis Driven by this compound
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikiwand.com this compound has been a key compound in the development of catalytic systems for this transformation.
Photochemically Induced Olefin Metathesis Systems
Photochemical activation of this compound is a common strategy to generate catalytically active species for olefin metathesis. researchgate.netresearchgate.net Irradiation of W(CO)₆, typically with UV light, leads to the dissociation of a carbonyl ligand, forming the coordinatively unsaturated and highly reactive pentacarbonyltungsten, W(CO)₅. researchgate.net This species can then initiate the catalytic cycle.
Several systems based on photochemically activated W(CO)₆ have been developed:
W(CO)₆/CCl₄: Irradiation of this compound in carbon tetrachloride generates an active species capable of polymerizing strained cyclic olefins like norbornene and promoting the metathesis of acyclic olefins such as 2-pentene (B8815676). researchgate.netresearchgate.net The precipitate formed after irradiation is the active catalyst, indicating a heterogeneous reaction pathway. researchgate.net
W(CO)₆/TiX₄ (X = Cl, Br, I): The combination of W(CO)₆ with a titanium tetrahalide under UV irradiation in benzene (B151609) creates an effective olefin metathesis catalyst, with W(CO)₆–TiCl₄ being the most active. researchgate.net The key step is believed to be the association of the photogenerated W(CO)₅ with TiCl₄. researchgate.net
W(CO)₆/CBr₄: This system, upon photo-irradiation, generates an active species in situ for the metathesis polymerization of various monomers. researchgate.net
The efficiency of these photochemically induced systems can be influenced by various parameters, including the ratio of W(CO)₆ to the co-catalyst, the duration of photolysis, and the solvent. researchgate.net
Characterization of Catalytically Active Species in Metathesis Reactions
The widely accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves the reaction of an alkene with a transition metal alkylidene (carbene) complex to form a metallacyclobutane intermediate. wikiwand.comwikipedia.org This intermediate then fragments to yield a new alkene and a new metal carbene, propagating the catalytic cycle. wikiwand.comwikipedia.org
In systems utilizing this compound, the in situ generation of a tungsten carbene is crucial for catalytic activity. ifpenergiesnouvelles.fr For instance, in the W(CO)₆/CCl₄ system, irradiation is thought to generate a tungsten carbene species. The involvement of a metal carbene in the polymerization of norbornene has been supported by in-situ ¹H-NMR studies and end-capping reactions. researchgate.net Infrared spectroscopy has also been used to study the catalyst, revealing the presence of carbonyl and chlorine ligands around the tungsten center. researchgate.net
The direct observation and characterization of these catalytically active species are challenging but essential for understanding the reaction mechanism. Low-temperature ¹H and ¹³C NMR spectroscopy have been employed to characterize tungsten-carbene-olefin intermediates, which are considered key to the catalytic process. capes.gov.br For example, the addition of cycloheptene (B1346976) to a tungsten carbene complex forms an intermediate that can be characterized at low temperatures before it rearranges to the corresponding metallacyclobutane. capes.gov.br
The electrophilicity of the tungsten center is a critical factor in the reactivity of the catalyst. ifpenergiesnouvelles.fr Cationic tungsten complexes are generally more active in olefin metathesis than their neutral counterparts because the formation of the tungsten carbene intermediate is more favorable. ifpenergiesnouvelles.fr
Solvent Effects and Reaction Mechanisms in Photoinduced Metathesis
The choice of solvent significantly impacts the outcome of photochemical reactions by influencing the energies of electronic states and the structures of photoexcited molecules. nih.gov In the context of W(CO)₆-driven olefin metathesis, the solvent plays a crucial role in the formation and reactivity of the catalytic species.
Flash photolysis studies of W(CO)₆ have shown that the initial photochemical step is the formation of W(CO)₅. researchgate.net The subsequent fate of this intermediate is highly solvent-dependent:
In an inert solvent like cyclohexane (B81311) , W(CO)₅ slowly recombines with CO to regenerate W(CO)₆. researchgate.net
In a reactive solvent like carbon tetrachloride (CCl₄) , W(CO)₅ reacts rapidly to form pentacarbonylchlorotungsten(0), W(CO)₅Cl. researchgate.net This species is a key intermediate in the catalytic cycle. acs.org In mixed solvents of CCl₄ and cyclohexane, the formation of W(CO)₅Cl is the predominant pathway. researchgate.net
The effect of different solvents on the photochemically induced metathesis of 2-pentene by W(CO)₆ has been investigated, leading to proposed structures of the catalyst and reaction mechanisms. researchgate.net It has been shown that CCl₄ acts as a reactant in the formation of the active catalyst precipitate and not as a co-catalyst in the metathesis reaction itself. researchgate.net
Catalysis in Stereoselective Organic Synthesis
Beyond olefin metathesis, this compound is a valuable catalyst precursor for various stereoselective transformations in organic synthesis, particularly after photochemical or thermal activation.
Tungsten Carbonyl-Catalyzed Cycloisomerization of Alkynols to Dihydropyrans and Glycals
A significant application of this compound is in the endo-selective cycloisomerization of alkynyl alcohols (alkynols) to produce dihydropyrans and their corresponding glycals (cyclic enol ethers derived from sugars). sciforum.netcapes.gov.br This transformation is a powerful tool for the synthesis of complex carbohydrates and natural products. sciforum.netcapes.gov.br
Initially, this cyclization was a stoichiometric, two-step process requiring large amounts of W(CO)₆ and yielding modest results. sciforum.net However, the process was optimized into a catalytic, single-step reaction. By irradiating a solution of the alkynyl alcohol and a catalytic amount (as low as 25 mol%) of W(CO)₆ in the presence of a tertiary amine like triethylamine or DABCO, near-quantitative yields of the dihydropyran product can be achieved. sciforum.netnih.gov
The proposed mechanism involves the photochemical generation of a W(CO)₅ species, which then reacts with the terminal alkyne to form a tungsten vinylidene intermediate. sciforum.netcapes.gov.br Intramolecular nucleophilic attack by the hydroxyl group of the alkynol onto the activated alkyne, followed by protonation, yields the dihydropyran product. sciforum.net
This catalytic cycloisomerization has proven to be general for a wide range of alkynol substrates and has been successfully applied to the stereoselective synthesis of various glycals and oligosaccharide substructures of important natural products like digitoxin, landomycin, and mithramycin. sciforum.netcapes.gov.br For example, the synthesis of d-desosamine and the C-3 branched amino glycals of vancosamine (B1196374) and saccharosamine have been achieved using this methodology. researchgate.netacs.org
The regioselectivity of the ring closure (endo- vs. exo-cyclization) can be influenced by factors such as the substitution pattern on the alkynol. nih.govacs.org For instance, oxygen substitution at the propargylic position can favor the formation of five-membered dihydrofurans via exo-cyclization, while bulky substituents often lead to the six-membered dihydropyrans through endo-cyclization. nih.govacs.org
Hydrosilylation of Carbonyl Compounds (e.g., Ketones) and Dehydrosilylation of Alcohols
Photochemically activated this compound also catalyzes the hydrosilylation of carbonyl compounds and the dehydrosilylation of alcohols. researchgate.net
Hydrosilylation of Ketones: The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. csic.es The photochemically activated W(CO)₆ system can catalyze the hydrosilylation of various ketones (e.g., acetone, acetophenone) using silanes like diphenylsilane (B1312307). researchgate.netresearchgate.net This reaction involves the addition of a Si-H bond across the C=O double bond of the ketone to form a silyl (B83357) ether, which can then be hydrolyzed to the corresponding secondary alcohol. The activation of the Si-H bond by the tungsten catalyst is a key step in this process. researchgate.net
Dehydrosilylation of Alcohols: The same photochemical activation of the Si-H bond of diphenylsilane by W(CO)₆ can be applied to the dehydrogenative silylation of alcohols, such as 2-propanol. researchgate.net This process involves the reaction of an alcohol with a silane (B1218182) to form a silyl ether and hydrogen gas. unl.pt In the presence of water, the photochemically activated system can also transform diphenylsilane into a disiloxane. researchgate.net
The mechanism for these reactions involves the photochemical generation of W(CO)₅, which then activates the Si-H bond of the silane. researchgate.net NMR studies have provided evidence for the formation of a tungsten-hydride (W-H) bond and the η²-coordination of the Si-H bond to the tungsten center, forming a two-electron, three-center Si-H···W bond. researchgate.net
Desulfurization of Organosulfur Compounds
Applications in Polymerization Reactions
This compound and its derivatives are used as initiators or precursors for catalysts in Ring-Opening Metathesis Polymerization (ROMP). wikipedia.orgdntb.gov.ua ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins. wikipedia.org The reaction mechanism involves an olefin metathesis catalytic cycle, proceeding through a metallacyclobutane intermediate. wikipedia.orgnsf.gov
Tungsten-based catalysts are among the various organometallic complexes used to initiate ROMP. wikipedia.org While well-defined ruthenium-based catalysts (e.g., Grubbs catalysts) are widely used in laboratory-scale synthesis, tungsten systems are also significant, particularly in certain industrial applications. wikipedia.orgresearchgate.net The initiation of ROMP by tungsten complexes, which can be generated from precursors like this compound, allows for the synthesis of a variety of polymers with unique properties. caltech.edu The activity and selectivity of these tungsten-based catalysts can be tuned, and their performance can be influenced by factors such as the presence of co-catalysts or activators. caltech.edu
Table 2: Comparison of Polymerization Results in ROMP
| Monomer | Catalyst System | Molecular Weight (Mₙ, kg/mol ) | Polydispersity (Đ) | Reference |
|---|---|---|---|---|
| Dicyclopentadiene (DCPD-H₂) | G2 / P(nOBu)₃ | - | - | researchgate.net |
| Dicyclopentadiene (DCPD-H₂) | G3 | 71.5 ± 3.6 | 1.64 ± 0.16 | researchgate.net |
| Dicyclopentadiene (DCPD-H₂) | FROMP with G2 | 116 ± 11 | 1.31 ± 0.2 | researchgate.net |
Note: This table provides a comparative context for ROMP outcomes; specific data for W(CO)₆-initiated systems can vary based on reaction conditions.
Contributions to Energy and Environmental Catalysis
This compound serves as a valuable precursor in the synthesis of advanced catalysts for the oxygen reduction reaction (ORR). patsnap.comung.si The ORR is a fundamental electrochemical reaction in energy conversion devices like fuel cells and metal-air batteries. mdpi.comresearchgate.net The slow kinetics of the ORR often limits the efficiency of these devices, necessitating the development of highly active and stable catalysts. researchgate.net
Single-atom catalysts (SACs) and dual-atom catalysts (DACs) are at the forefront of catalyst design, offering high atom utilization and unique electronic properties. nih.gov In the synthesis of these materials, a metal precursor is pyrolyzed on a high-surface-area support, often nitrogen-doped carbon. nih.gov this compound can be employed as the source of tungsten atoms in the preparation of tungsten-based or tungsten-containing bimetallic ORR catalysts. researchgate.net For example, cobalt and nitrogen co-doped tungsten carbide, derived from precursors including a tungsten source, has been investigated for its catalytic activity in both the ORR and hydrogen evolution reaction. researchgate.net The choice of metal precursor is a critical factor that influences the loading, dispersion, and ultimate electrocatalytic performance of the final catalyst. nih.gov
Role in Ammonia (B1221849) Synthesis Catalysis
While not typically employed as a direct catalyst in the industrial Haber-Bosch process, this compound (W(CO)₆) serves as a crucial and versatile precursor for the synthesis of various tungsten-based catalytic systems investigated for ammonia (NH₃) synthesis and nitrogen fixation. Its stability and reactivity make it a valuable starting material in organometallic chemistry for creating more complex and catalytically active species.
Research into alternatives to the energy-intensive Haber-Bosch process has led to the exploration of tungsten-based catalysts for nitrogen reduction under milder conditions. researchgate.netrsc.org In this context, this compound is often the foundational compound from which these novel catalysts are derived. For instance, it is used to synthesize tungsten amminepentacarbonyl (W(CO)₅(NH₃)) complexes through the reaction of W(CO)₆ with ammonia. ontosight.ai These ammine complexes can act as precursors for other tungsten-based catalysts or serve as models to understand the mechanisms of catalytic processes involving small molecules like ammonia and carbon monoxide. ontosight.ai
The reduction of this compound, for example in liquid ammonia, can yield anionic carbonyl complexes, which are also subjects of study in catalytic chemistry. wikipedia.org Furthermore, tungsten-based organometallic complexes have shown the ability to convert dinitrogen into ammonia and hydrazine (B178648) at room temperature and pressure. rsc.org In one study, a tungsten complex yielded 0.17 equivalents of ammonia and 0.62 equivalents of hydrazine, demonstrating the potential of tungsten centers in nitrogen fixation. rsc.org The development of such complexes often begins with a stable tungsten source like this compound.
Theoretical and experimental studies focus on various forms of tungsten catalysts, including single-atom catalysts and metal nitrides, for which this compound can be a molecular precursor for depositing tungsten atoms onto supports. researchgate.netrsc.org The mechanism of ammonia synthesis on these advanced catalysts can differ from the traditional dissociative mechanism seen on iron catalysts, sometimes following an associative pathway that is potentially more energy-efficient. mdpi.com
The following table summarizes research directions in tungsten-based catalysis for ammonia synthesis where this compound plays a role as a precursor.
| Catalyst Type Derived from Precursor | Investigated Role in Ammonia Synthesis | Research Findings Summary |
| Tungsten Amminepentacarbonyl Complexes | Serve as models for understanding catalytic mechanisms and as precursors for other catalysts. ontosight.ai | Synthesized from the reaction of this compound with ammonia, providing insight into ligand substitution and activation. ontosight.ai |
| Dinitrogen-Bridged Tungsten Complexes | Act as catalysts for the conversion of dinitrogen to ammonia and hydrazine under ambient conditions. rsc.org | A tungsten complex demonstrated the production of 0.17 eq. of NH₃ and 0.62 eq. of hydrazine, highlighting the effect of the metal center on the reaction. rsc.org |
| Single-Atom Tungsten Catalysts | Explored for high catalytic activity and selectivity in the electrochemical nitrogen reduction reaction (NRR). researchgate.netrsc.org | Theoretical studies show that single tungsten atoms on specific supports can effectively activate the N≡N bond with a low overpotential. researchgate.netrsc.org |
| Tungsten Nitrides | Investigated as materials where lattice nitrogen can participate directly in ammonia formation via associative or dissociative pathways. mdpi.com | These materials can form nitrogen vacancies that activate dinitrogen, potentially offering a low-energy pathway for ammonia synthesis. |
Materials Science and Thin Film Deposition Utilizing Hexacarbonyltungsten As a Precursor
Chemical Vapor Deposition (CVD) of Tungsten-Containing Films
Chemical Vapor Deposition (CVD) is a widely employed technique for producing high-quality, solid thin films. harvard.eduagc-plasma.com In this process, volatile precursor gases are introduced into a reaction chamber where they decompose and react on a heated substrate to form the desired film. agc-plasma.com W(CO)₆ is a frequently used precursor for the CVD of tungsten and its compounds, offering a fluorine-free alternative to other sources like tungsten hexafluoride (WF₆), thereby avoiding potential damage to substrates from corrosive byproducts like hydrogen fluoride. harvard.edu
Deposition of Pure Tungsten Thin Films for Microelectronics and Semiconductor Manufacturing
The deposition of pure tungsten thin films is critical in the microelectronics industry, where tungsten is used for applications such as gate electrodes and interconnects in integrated circuits. harvard.edukunststoff-institut.de The use of W(CO)₆ in CVD processes allows for the formation of tungsten films with good adherence and low impurity content under optimized conditions. mocvd-precursor-encyclopedia.de The first instance of depositing tungsten metal via the decomposition of hexacarbonyltungsten was reported in 1947, a process carried out at temperatures between 300 and 600 °C in a hydrogen carrier gas. mocvd-precursor-encyclopedia.de
However, the purity and properties of the deposited tungsten films are highly dependent on the deposition parameters, particularly the substrate temperature. For example, films deposited at 375°C using low-pressure CVD (LPCVD) from W(CO)₆ were found to contain significant amounts of carbon and oxygen (approximately 15 at. % and 5 at. %, respectively), resulting in polycrystalline β-W with high resistivity. researchgate.net Achieving the more desirable, lower-resistivity α-W phase often requires in-situ substrate heating to over 300°C. researchgate.net
Table 1: Deposition Parameters and Resulting Film Properties for Pure Tungsten Films from this compound
| Deposition Temperature (°C) | Resulting Phase | Composition | Resistivity (μΩ cm) | Reference |
|---|---|---|---|---|
| 375 | Polycrystalline β-W | ~80 at.% W, ~15 at.% C, ~5 at.% O | >1000 | researchgate.net |
| 300 - 600 | α-W (with H₂ carrier gas) | Low impurities | Not specified | mocvd-precursor-encyclopedia.de |
Fabrication of Tungsten Nitride and Tungsten Oxide Films
This compound is also a versatile precursor for the deposition of tungsten compound films, such as tungsten nitride (WNₓ) and tungsten oxide (WOₓ).
Tungsten Nitride (WNₓ): Tungsten nitride films, particularly W₂N, are of significant interest as diffusion barriers for copper interconnects in microelectronics. harvard.edumocvd-precursor-encyclopedia.degelest.com A low-temperature metal-organic CVD (MOCVD) process has been developed using W(CO)₆ and ammonia (B1221849) (NH₃) as the tungsten and nitrogen sources, respectively. gelest.com This process can produce amorphous W₂N films at temperatures as low as 200°C, with carbon and oxygen contamination levels below 5 at. %. gelest.com Films deposited below 275°C are amorphous, while those deposited between 275°C and 350°C are polycrystalline. gelest.com
Tungsten Oxide (WOₓ): Tungsten oxide films, particularly WO₃, exhibit electrochromic properties, making them suitable for applications like "smart windows" and displays. umich.eduharvard.edu CVD using W(CO)₆ in the presence of oxygen can produce electrochromic films of tungsten oxide. harvard.edumocvd-precursor-encyclopedia.de The thermal decomposition of W(CO)₆ above 400°C in the presence of oxygen leads to the formation of what is known as 'black tungsten', which has been identified as containing phases like W₁₈O₄₉ and WO₂.₉ or W₂₀O₅₈. umich.edu
Analysis of Microstructure and Physical Properties of As-Deposited and Annealed Films
The microstructure and physical properties of tungsten-containing films deposited from W(CO)₆ are heavily influenced by the deposition conditions and any subsequent annealing treatments.
For pure tungsten films, those deposited via ultra-high vacuum CVD (UHV-CVD) can exhibit a columnar grain microstructure with a density of 19.17 g/cm³, which is very close to the theoretical density of tungsten (19.35 g/cm³). researchgate.net In contrast, films produced by other methods may show an equiaxed grain structure. researchgate.net The chemical purity, resistivity, and crystallographic phase are all strongly dependent on the substrate temperature during deposition. researchgate.net
In the case of tungsten nitride films, those deposited at lower temperatures (<275°C) are amorphous, a desirable property for diffusion barriers, while higher temperatures lead to polycrystalline structures. gelest.com Resistivities as low as 123 μΩ·cm have been achieved for 50 nm thick W₂N films. gelest.com
Annealing can significantly alter the film properties. For instance, heat treatment of tungsten coatings on carbon/carbon composites at 1500°C for one hour can lead to the formation of W₂C as the main component. researchgate.net
Low-Pressure and Low-Temperature CVD Methodologies
Developing low-pressure and low-temperature CVD processes is crucial for applications involving temperature-sensitive substrates, such as in 3D NAND flash memory fabrication. google.com While much of the low-temperature CVD work has focused on WF₆, efforts have also been made to investigate low-temperature deposition from W(CO)₆. google.comosti.gov
Low-pressure CVD (LPCVD) of tungsten from W(CO)₆ has been explored in ultra-high vacuum (UHV)-compatible reactors. researchgate.net One study investigated W(CO)₆ CVD at temperatures below 670 K (397°C) and found that the resulting coatings contained significant amounts of carbon and oxygen, which were attributed to the entrapment of chemisorbed CO molecules. osti.gov
A low-temperature MOCVD process for tungsten nitride has been successfully developed, operating in a temperature range of 200-350°C and at a reactor pressure of 0.2-0.5 Torr. gelest.com This demonstrates the feasibility of using W(CO)₆ for low-temperature applications, which is advantageous for preventing damage to delicate electronic components. gelest.com
Electron Beam-Induced Deposition (EBID) Applications
Electron Beam-Induced Deposition (EBID) is a direct-write nanofabrication technique that utilizes a focused electron beam to decompose precursor molecules adsorbed on a substrate surface. jh.eduwikipedia.org This process allows for the creation of high-resolution, three-dimensional nanostructures without the need for masks or resists. jh.edubeilstein-institut.de
Direct Write Fabrication of Tungsten Nanostructures
This compound is a widely used precursor for the EBID of tungsten-containing nanostructures. jh.eduereztech.com The focused electron beam of a scanning electron microscope (SEM) provides the energy to dissociate the W(CO)₆ molecules, leading to the deposition of non-volatile tungsten-containing fragments. wikipedia.org This technique enables the direct writing of intricate patterns, such as nanopillars, free-standing wires, and nanodots with dimensions as small as 1.5 nm. jh.edu
A significant challenge in EBID with W(CO)₆ is the co-deposition of carbon and oxygen impurities from the carbonyl ligands, which affects the properties of the resulting nanostructures. beilstein-institut.de For instance, deposits from W(CO)₆ can contain as much as 36 at.% carbon and 27 at.% oxygen. beilstein-institut.de Research into the fundamental electron-stimulated reactions has shown that the initial step is the desorption of multiple CO ligands, followed by the decomposition of the remaining ligands, which leads to the incorporation of carbon and oxygen into the deposit. jh.edu The presence of water vapor during deposition can increase the extent of tungsten oxidation. jh.edu Despite the impurity incorporation, EBID with W(CO)₆ remains a powerful tool for rapid prototyping and the fabrication of complex nano-architectures for various applications in solid-state physics and materials science. researchgate.net
Precursor in the Synthesis of Tungsten Carbide and Oxide Composites
This compound, W(CO)₆, serves as a versatile and common precursor in the chemical vapor deposition (CVD) for creating thin films of tungsten-based materials, including tungsten carbide and tungsten oxide. chemicalbook.comwikipedia.org Its volatility and ability to decompose cleanly make it suitable for these applications. The synthesis of tungsten carbide and oxide films from W(CO)₆ involves distinct chemical pathways and process conditions, tailored to achieve the desired material phase and properties.
For the synthesis of tungsten carbide (WC) films, W(CO)₆ is typically used in a thermal CVD process. The basic reaction involves the pyrolysis of the carbonyl compound. researchgate.net In a study on coating carbon fibers, a dense and regular tungsten carbide film was successfully deposited at a temperature of 400°C with a holding time of 15 minutes. researchgate.net The resulting film was identified as the WC₁₋ₓ phase and had a thickness of approximately 0.4 μm, demonstrating good adhesion to the carbon fiber substrate. researchgate.net In another approach, using mist chemical vapor deposition, WC₁₋ₓ thin films were grown at temperatures of 650°C and above. The hardness and Young's modulus of a film grown at 750°C were measured at 25 GPa and 409 GPa, respectively, confirming its potential for use as a hard, wear-resistant coating. kyoto-u.ac.jp
The deposition of tungsten oxide (WO₃) films from W(CO)₆ requires the presence of an oxygen source. umich.edu The process can be carried out under various conditions to produce either amorphous or crystalline films. For instance, the decomposition of W(CO)₆ in air at temperatures between 200 and 400°C yields amorphous, transparent WO₃ films. umich.edu The use of photo-assisted CVD (PACVD) can lower the growth temperature to 150°C while significantly enhancing growth rates. umich.edu Crystalline WO₃ films, which are of interest for their electrochromic properties, can also be prepared from W(CO)₆. umich.edu The properties of the resulting oxide films are highly dependent on the deposition parameters and any subsequent annealing processes.
The table below summarizes typical deposition conditions and properties for tungsten carbide and oxide films synthesized using this compound.
| Film Type | Deposition Method | Precursor | Temperature (°C) | Resulting Phase | Hardness (GPa) | Reference |
| Tungsten Carbide | MOCVD | This compound | 400 | WC₁₋ₓ | - | researchgate.net |
| Tungsten Carbide | Mist CVD | This compound | 750 | WC₁₋ₓ | 25 | kyoto-u.ac.jp |
| Tungsten Oxide | CVD in Air | This compound | 200 - 400 | Amorphous WO₃ | - | umich.edu |
| Tungsten Oxide | Photo-Assisted CVD | This compound | 150 | Amorphous WO₃ | - | umich.edu |
Research on Volatile Liquid Precursors for CVD
While this compound is an effective precursor, its solid state presents practical challenges for industrial-scale CVD processes. The sublimation of a solid source can be difficult to control, as the changing surface area of the material leads to an inconsistent vapor delivery rate. harvard.edu This has driven research into the development of volatile liquid precursors that offer more reliable and reproducible vapor transport. harvard.edu
A significant area of research has focused on synthesizing new tungsten compounds that are liquid at or near room temperature. One successful approach involves replacing one of the carbonyl (CO) ligands in the W(CO)₆ molecule with an alkyl isonitrile ligand (RNC). harvard.eduresearchgate.net By carefully selecting the alkyl group (R), compounds that are low-viscosity liquids can be created. researchgate.net These new precursors, such as tungsten(0) pentacarbonyl 1-methylbutylisonitrile, maintain the fluorine-free advantage of W(CO)₆ while overcoming its physical state limitations. harvard.edu These liquid precursors have been successfully used to deposit tungsten, tungsten nitride, and tungsten oxide films at atmospheric pressure. harvard.eduharvard.edu
These novel liquid compounds offer several advantages over solid this compound:
Consistent Vapor Delivery : As liquids, they can be vaporized using bubblers or direct liquid injection systems, providing a stable and controllable precursor flow rate.
Improved Handling Safety : Many of these compounds have negligible vapor pressure at room temperature, reducing the risk of toxic vapor exposure from spills compared to the more volatile W(CO)₆. harvard.edu
Odoriferous Byproducts : The isonitrile byproducts from their CVD reactions have a strong, pungent odor, which can serve as an immediate warning for any leaks in the exhaust system. harvard.eduresearchgate.net
The table below compares the physical properties of this compound with a representative new liquid precursor.
| Compound | Formula | Physical State (Room Temp.) | Melting Point (°C) | Viscosity (at 40°C, cP) | Reference |
| This compound | W(CO)₆ | Solid | 170 (decomposes) | N/A | wikipedia.orggoogle.com |
| Tungsten(0) pentacarbonyl n-butylisonitrile | (C₄H₉NC)W(CO)₅ | Liquid | 34-36 | 6.85 | researchgate.net |
| Tungsten(0) pentacarbonyl 1-ethylpropylisonitrile | (C₅H₁₁NC)W(CO)₅ | Liquid | 33-34 | 7.68 | researchgate.net |
Challenges and Innovations in Tungsten Precursor Development for Advanced Materials
The development of tungsten precursors for advanced materials faces several challenges, prompting continuous innovation in the field. A primary challenge is the trade-off between precursor volatility, stability, and the purity of the deposited film. For this compound, a key issue is its solid nature, which complicates vapor delivery for large-scale manufacturing. harvard.edu Furthermore, the carbon monoxide byproduct is highly toxic and lacks a warning odor. harvard.edu
Another significant challenge is the high cost associated with high-purity precursors and the energy-intensive nature of many CVD processes. patsnap.com Conventional CVD often requires high temperatures, which can damage sensitive substrates and increase production costs. kyoto-u.ac.jp For instance, while tungsten carbide can be deposited from W(CO)₆ at 400°C, achieving high-quality films often requires temperatures above 650°C. researchgate.netkyoto-u.ac.jp There is also a persistent need to develop precursors that are free of contaminants, like fluorine, which can be detrimental in microelectronics applications by causing adhesion loss or damaging gate oxides. harvard.edu
Innovations in this area are focused on overcoming these hurdles:
Synthesis of Novel Precursors : The development of volatile liquid precursors, such as the isonitrile-substituted tungsten carbonyls, represents a major innovation to improve process control and safety. harvard.eduresearchgate.net Other research explores different classes of organometallic compounds to find precursors that decompose at lower temperatures and yield higher purity films.
Advanced Deposition Techniques : The use of plasma-enhanced CVD (PECVD) and plasma-assisted atomic layer deposition (PAALD) allows for film growth at significantly lower temperatures than traditional thermal CVD. aip.orgharvard.edu For example, PAALD has been used to deposit tungsten carbide films at 250°C. harvard.edu
Atmospheric Pressure CVD (APCVD) : Developing processes that operate at atmospheric pressure, rather than under vacuum, can dramatically reduce the cost and complexity of deposition systems. kyoto-u.ac.jpharvard.edu The liquid precursors are particularly well-suited for APCVD, enabling high-speed, large-area deposition for applications like electrochromic windows. harvard.edu
Process Optimization : Research continues into optimizing gas mixtures and deposition parameters to improve film properties. For example, in PAALD of tungsten carbide, adjusting the hydrogen content in the plasma gas was found to significantly reduce the resistivity of the resulting films. harvard.edu
These innovations aim to make the deposition of high-performance tungsten-based materials more efficient, cost-effective, and scalable for a wide range of technological applications. patsnap.commdpi.com
Advanced Spectroscopic Characterization of Hexacarbonyltungsten and Its Coordination Complexes
Infrared (IR) Spectroscopy Investigations
IR spectroscopy is exceptionally sensitive to the vibrations of the carbonmonoxide (CO) ligands. The position and number of ν(CO) stretching bands in the IR spectrum offer a direct probe into the electronic environment of the tungsten center and the symmetry of the complex.
Analysis of Carbonyl Stretching Frequencies and Ligand Polarization Effects
The substitution of one CO ligand in Hexacarbonyltungsten by a ligand L to form a W(CO)₅L complex significantly impacts the ν(CO) stretching frequencies. The electronic properties of ligand L—specifically its σ-donor and π-acceptor capabilities—modulate the electron density at the tungsten center. This change in electron density affects the extent of π-backbonding from the metal's d-orbitals to the π* antibonding orbitals of the remaining CO ligands.
An increase in electron density on the tungsten, caused by a strong σ-donating ligand, enhances π-backbonding to the CO ligands. This increased population of the CO π* orbitals weakens the C-O bond, resulting in a decrease (a shift to lower wavenumber) in the observed ν(CO) stretching frequencies compared to the parent W(CO)₆. libretexts.org Conversely, strong π-acceptor ligands compete with CO for metal d-electron density, leading to less backbonding, a stronger C-O bond, and a shift of the ν(CO) bands to higher wavenumbers. umb.edu
The analysis of the number and pattern of IR bands for a W(CO)₅L complex, which has idealized C₄ᵥ symmetry, predicts three IR-active CO stretching modes (2A₁ + E). frontiersin.orgdergipark.org.tr The relative ordering of ligand electron-withdrawing ability can be established by comparing these frequencies across a series of complexes. For instance, studies on various phosphine (B1218219) ligands have led to a clear ranking based on their electronic effects. acs.orgnih.gov
Table 1: Carbonyl Stretching Frequencies for Selected LW(CO)₅ Complexes
This data illustrates that trialkylphosphines like P(t-Bu)₃ are strong donors, lowering the stretching frequency, while highly electronegative ligands like PF₃ are strong π-acceptors, raising it significantly.
In-situ Monitoring of Photochemical Substitution Reactions
The substitution of CO from this compound is typically initiated by UV photolysis. This process involves the expulsion of a CO ligand to generate a highly reactive, coordinatively unsaturated intermediate, W(CO)₅. dcu.iersc.org Time-resolved infrared (TRIR) spectroscopy is a powerful technique for monitoring these reactions in real-time, allowing for the detection and characterization of transient species. rsc.org
Upon laser photolysis of W(CO)₆ in a non-coordinating solvent like cyclohexane (B81311) or n-hexane, a depletion of the W(CO)₆ absorption band (around 1983 cm⁻¹) is observed. rsc.orgrsc.org Simultaneously, new bands appear that are assigned to the transient W(CO)₅ species. In the gas phase, this square pyramidal (C₄ᵥ symmetry) intermediate shows a characteristic absorption. acs.org In solution, the intermediate is often solvated, forming a W(CO)₅(solvent) complex, which is then attacked by the incoming ligand L. rsc.org
For example, photolysis of W(CO)₆ in the presence of an alkyne leads to the formation of an (η²-alkyne)tungsten pentacarbonyl complex, which can be observed by IR spectroscopy in a low-temperature matrix. researchgate.net The entire reaction sequence can be followed:
W(CO)₆ + hν → W(CO)₅ + CO
W(CO)₅ + L → W(CO)₅L
TRIR studies have been instrumental in elucidating the mechanism of these photosubstitution reactions, confirming the stepwise nature of the process and the structure of the key intermediates. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides complementary information to IR, offering detailed structural data about the entire ligand framework and the stereochemistry of the complex.
Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) for Structural Elucidation
¹H and ¹³C-NMR are routine and essential techniques for characterizing this compound derivatives. researchgate.netscielo.br The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a fingerprint of the molecule's structure. azooptics.com
In ¹³C-NMR, the carbonyl ligands typically resonate in the downfield region of the spectrum (180-250 ppm). rsc.orglibretexts.org In W(CO)₅L complexes, the single unique carbonyl (trans to L) and the four equivalent carbonyls (cis to L) can sometimes be resolved. Phosphorus-containing ligands often induce P-C coupling, which is observable in the ¹³C spectrum; for example, in (TosL)W(CO)₅, the trans and cis carbonyls exhibit J(P-C) couplings of 37 and 8 Hz, respectively. acs.org The ¹³C chemical shift of the coordinated carbonyls is sensitive to the electronic properties of the other ligands, reflecting the charge donor ability of L. rsc.org
¹H-NMR is used to characterize the organic ligands attached to the tungsten center. The coordination of a ligand to the metal center typically causes a downfield shift of the proton signals compared to the free ligand. For example, in the W(CO)₄(BFEDA) complex, the imine proton shifts from 8.25 ppm in the free ligand to 8.52 ppm upon coordination.
Table 2: Selected ¹H and ¹³C-NMR Data for this compound Derivatives
Spectroscopic Evidence for SiH···W Bond Interactions
In tungsten carbonyl complexes containing silicon hydride ligands, a special type of three-center, two-electron bond known as an agostic interaction can occur between the tungsten center and a Si-H bond. pnas.org This SiH···W interaction represents an arrested state of oxidative addition and is characterized by distinct spectroscopic signatures.
NMR spectroscopy is a primary tool for identifying these interactions. rsc.org Key evidence includes:
Unusual ¹H NMR Chemical Shifts : The interacting hydridic proton often appears at an unusually high field (low ppm value). rsc.org
Reduced ¹J(Si-H) Coupling Constants : The donation of electron density from the Si-H bonding orbital to the metal weakens the Si-H bond, resulting in a significantly smaller one-bond Si-H coupling constant compared to that in the free silane (B1218182).
Observation of ¹J(W-H) Coupling : In complexes with ¹⁸³W (I=1/2, 14% natural abundance), a direct coupling between tungsten and the agostic proton can sometimes be observed, providing definitive evidence of the interaction. researchgate.net
Studies on hydrido(silylene)tungsten complexes have shown strong interligand interactions between the hydrido and silylene ligands. nih.gov For example, the exchange between W-H and Si-D groups in a deuterated complex, which proceeds rapidly under UV irradiation, points to the dynamic nature of these interactions. nih.gov The analysis of NMR chemical shift tensors has revealed that a high degree of deshielding at the α-carbon in metal-alkyls is linked to α-H agostic interactions, a principle that extends to Si-H bonds. pnas.org
Determination of Equilibrium Constants in Solution
NMR spectroscopy is a powerful method for studying chemical equilibria in solution, as it can simultaneously quantify the different species present. asu.educolostate.edu This is particularly useful for this compound complexes that may be involved in ligand exchange, dissociation, or monomer-dimer equilibria. researchmap.jpcore.ac.uk
By recording NMR spectra at different concentrations of reactants or at various temperatures (variable-temperature NMR), the equilibrium constant (Keq) can be determined. researchgate.netresearchgate.net For an equilibrium such as: [W(CO)₅L] ⇌ [W(CO)₅] + L
The concentrations of the species at equilibrium can be calculated from the integrated intensities of their respective signals in the ¹H-NMR spectrum.
A study on the pentacarbonylpyrazinetungsten(0) complex, W(CO)₅(pyz), found that it exists in solution in an equilibrium with its bimetallic bridged counterpart and free pyrazine (B50134): 2 W(CO)₅(pyz) ⇌ (CO)₅W(μ-pyz)W(CO)₅ + pyz
Using ¹H-NMR spectroscopy to measure the concentrations of the monometallic and bimetallic species at various pyrazine concentrations, the equilibrium constant (Keq) was determined to be 0.0396 at 25°C. metu.edu.tr
Table 3: Compound Names Mentioned in the Article
Ultraviolet-Visible (UV-Vis) Photoabsorption Spectroscopy
Ultraviolet-Visible (UV-Vis) photoabsorption spectroscopy is a valuable technique for probing the electronic structure of this compound. It provides insights into the electron transitions that occur when the molecule interacts with ultraviolet and visible light.
High-Resolution Measurements and Spectral Feature Assignment
High-resolution vacuum ultraviolet (VUV) photoabsorption measurements of this compound have been conducted in the wavelength range of 115–320 nm, corresponding to a photon energy range of 3.9–10.8 eV. nih.gov These high-resolution studies have unveiled previously unresolved spectral features, offering a more detailed picture of the molecule's electronic transitions. nih.gov
The ability of a UV-Vis spectrophotometer to distinguish between closely spaced absorbance peaks is known as its spectral resolution. cphnano.com Key factors influencing spectral resolution include the monochromator, slit width, and diffraction grating. cphnano.com Narrower slit widths generally lead to higher resolution but can decrease the signal-to-noise ratio. cphnano.com
In the high-resolution VUV photoabsorption spectrum of W(CO)₆, a rich fine structure is observable. nih.gov For instance, the spectrum distinctly shows two higher-energy bands, one with a clear vibrational structure, in addition to the well-known lower-energy metal-to-ligand charge-transfer (MLCT) bands. nih.gov A comprehensive re-assignment of the absorption spectrum has been made possible through these high-resolution measurements, combined with theoretical calculations. nih.gov
Table 1: Selected Spectral Features from High-Resolution UV-Vis Photoabsorption of this compound
| Photon Energy (eV) | Wavelength (nm) | Assignment/Description | Reference |
| ~4.3 | ~288 | Lower-energy MLCT band | nih.gov |
| ~5.0 | ~248 | Lower-energy MLCT band | nih.gov |
| 6.51 | ~190 | Spectral feature with proposed assignments from various studies | nih.gov |
| 7.22–8.12 | 172–153 | Higher-energy band | nih.gov |
| 8.15–9.05 | 152–137 | Higher-energy band with vibrational structure | nih.gov |
This table is generated based on data presented in reference nih.gov.
Comprehensive Studies of Electronic Excitation and Metal-to-Ligand Charge-Transfer (MLCT) Bands
The electronic spectrum of this compound is characterized by intense absorptions in the ultraviolet region, which are primarily attributed to metal-to-ligand charge-transfer (MLCT) transitions. nih.govlibretexts.org In an MLCT transition, an electron is excited from a metal-centered orbital to a ligand-localized orbital. dcu.ie For this to occur, the metal should be in a low oxidation state (electron-rich), and the ligand must have low-lying empty orbitals, such as the π* orbitals of carbon monoxide. libretexts.org
In W(CO)₆, the tungsten atom is in a zero-oxidation state, making it electron-rich and favoring MLCT transitions. libretexts.orglibretexts.org These transitions are selection rule-allowed, resulting in high-intensity absorption bands. libretexts.org The UV-Vis spectrum of W(CO)₆ shows two prominent lower-energy bands that are assigned as MLCT bands. nih.gov
Comprehensive investigations combining experimental photoabsorption data with theoretical methods like relativistic time-dependent density functional theory (TDDFT) have been crucial for a complete understanding of the electronic excited states of W(CO)₆. nih.gov These studies have allowed for the re-assignment of the spectrum, taking into account spin-orbit coupling effects. nih.gov The detailed knowledge of these excited states is important for understanding the molecule's photochemistry and its use as a precursor in techniques like focused electron beam induced deposition (FEBID). nih.gov
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy is a powerful technique for analyzing the vibrational modes of molecules. mdpi.com It is complementary to infrared (IR) spectroscopy and relies on the scattering of monochromatic light. mdpi.comkuvempu.ac.in Vibrational modes that cause a change in the polarizability of the molecule are Raman active. mdpi.com
For a molecule with octahedral symmetry like this compound, group theory predicts the number and symmetry of its vibrational modes. The Raman spectrum of W(CO)₆ provides experimental verification of these theoretical predictions. The primary Raman active modes involve the stretching of the tungsten-carbon (W-C) and carbon-oxygen (C-O) bonds, as well as various bending and deformation modes.
Table 2: Experimentally Observed Raman Active Modes of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Symmetry |
| ~2120 | C-O stretching | A₁g |
| ~2015 | C-O stretching | E_g |
| ~370 | W-C stretching | T₂g |
| ~110 | W-C-O bending | T₂g |
| ~80 | C-W-C deformation | T₂g |
This table represents typical Raman shifts for this compound and may vary slightly based on experimental conditions.
The analysis of these Raman bands provides valuable information about the bonding and structure of the molecule. For instance, the high frequency of the C-O stretching modes is indicative of the strong triple bond character of the carbonyl ligand, which is only slightly weakened by the back-donation from the tungsten center.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the elemental composition and structure of molecules by analyzing their fragmentation patterns upon ionization.
Electron-Impact Studies and Fragmentation Pathways of this compound Ions
In electron-impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. msu.edu The mass spectrum of this compound obtained by EI shows a characteristic pattern corresponding to the sequential loss of the six carbonyl (CO) ligands. nih.govuibk.ac.at
The initial event is the formation of the molecular ion, [W(CO)₆]⁺. This ion is often unstable and undergoes a series of unimolecular dissociation reactions, losing one CO group at each step. This results in a series of fragment ions, [W(CO)₅]⁺, [W(CO)₄]⁺, [W(CO)₃]⁺, [W(CO)₂]⁺, [W(CO)]⁺, and finally the bare tungsten ion, W⁺. uibk.ac.atcdnsciencepub.com The relative intensities of these fragment ions in the mass spectrum can provide insights into the bond dissociation energies. cdnsciencepub.com
Studies on the electron ionization of W(CO)₆ clusters have shown that the fragmentation pattern can be influenced by the aggregation state of the molecule. nih.govuibk.ac.at In addition to the monomeric series, ions corresponding to tungsten carbide fragments, such as WC(CO)n⁺, have also been observed. nih.gov
Table 3: Major Fragment Ions of this compound in Electron-Impact Mass Spectrometry
| Ion | m/z (for ¹⁸⁴W isotope) |
| [W(CO)₆]⁺ | 352 |
| [W(CO)₅]⁺ | 324 |
| [W(CO)₄]⁺ | 296 |
| [W(CO)₃]⁺ | 268 |
| [W(CO)₂]⁺ | 240 |
| [W(CO)]⁺ | 212 |
| W⁺ | 184 |
This table is generated based on the expected fragmentation pattern of this compound. The m/z values are calculated using the most abundant isotope of tungsten, ¹⁸⁴W.
Photoionization/Fragmentation Investigations
Photoionization mass spectrometry uses photons to ionize molecules, offering a more controlled way to study their fragmentation compared to electron impact. By varying the photon energy, it is possible to determine the appearance potentials of the fragment ions, which correspond to the minimum energy required for their formation. cdnsciencepub.com
Studies on the dissociative photoionization of this compound have been conducted over a range of photon energies. acs.orgacs.org These investigations provide detailed information about the energetics of the fragmentation process. The fragmentation pattern observed is similar to that in EI-MS, with the sequential loss of CO ligands being the dominant pathway.
The combination of photoionization with techniques that analyze the kinetic energy of the photoelectrons provides even deeper insights into the electronic structure of the resulting ions. These studies contribute to a more complete picture of the bonding and dissociation dynamics of this compound and its ions.
X-ray Diffraction (XRD) and Electron Microscopy (e.g., HRTEM, SEM, EDS)
Advanced characterization techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Energy-Dispersive X-ray Spectroscopy (EDS) are indispensable for the in-depth analysis of materials derived from this compound. These methods provide critical information on the crystal structure, phase composition, surface morphology, microstructure, and elemental makeup of thin films and decomposition products.
X-ray Diffraction is a primary tool for identifying the crystalline phases present in a material. mdpi.comgatech.edu By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can determine the specific crystal structures (e.g., body-centered cubic α-W, metastable A15 β-W, or various tungsten carbides and oxides), assess the degree of crystallinity (amorphous versus polycrystalline), and calculate parameters like crystallite size and lattice strain. mdpi.comaip.org For thin film analysis, techniques like grazing-incidence XRD (GIXRD) are often employed to enhance the signal from the film while minimizing interference from the substrate. yale.edu
Electron microscopy techniques offer direct visualization of the material's microstructure. SEM is used to examine the surface topography, grain structure, and film thickness of deposited coatings. mdpi.com HRTEM provides even higher magnification, allowing for the observation of crystal lattices, the identification of nanoscale particles, and the characterization of defects and interfaces. researchgate.net When combined with EDS, both SEM and TEM become powerful analytical tools for mapping the elemental distribution within a sample. ustb.edu.cn EDS analysis can quantify the concentration of tungsten, carbon, oxygen, and other elements, which is crucial for understanding the purity and stoichiometry of the films and decomposition products resulting from W(CO)₆. ustb.edu.cne3s-conferences.org
Microstructural Analysis and Phase Identification of Deposited Films and Decomposition Products
The microstructure and phase composition of materials derived from this compound are highly dependent on the synthesis or deposition conditions, such as temperature, pressure, and the presence of reactive gases.
Deposited Films:
Tungsten films produced by the thermal decomposition of this compound via Metal-Organic Chemical Vapor Deposition (MOCVD) exhibit distinct phase and compositional characteristics. For instance, films deposited at 460°C can form a metastable β-W phase, which can be transformed into the stable α-W phase upon annealing at higher temperatures in a hydrogen atmosphere. ustb.edu.cn The elemental composition of these films is also temperature-dependent. EDS analysis shows that films deposited at 300°C contain significant amounts of carbon and oxygen impurities. ustb.edu.cn However, annealing at 900°C in hydrogen can increase the tungsten content from approximately 92.91 wt% to 97.64 wt%, effectively reducing the impurity concentration. ustb.edu.cn
When W(CO)₆ is used with a nitrogen source like ammonia (B1221849) (NH₃) in MOCVD, tungsten nitride (WNₓ) films can be produced. Studies have shown the formation of films consisting predominantly of the W₂N phase. gelest.com The crystallinity of these films is directly influenced by the deposition temperature; films deposited below 275°C are typically amorphous, while those deposited at higher temperatures (275-350°C) are polycrystalline. gelest.com These amorphous films can be confirmed by the continuous diffuse rings observed in Fast Fourier Transform (FFT) analyses from TEM images. gelest.com
Using Atomic Layer Deposition (ALD) with W(CO)₆ and water (H₂O) as precursors, amorphous tungsten trioxide (WO₃) films have been synthesized at a growth temperature of 300°C. sci-hub.se Subsequent post-deposition annealing at elevated temperatures can induce crystallization, transforming the amorphous structure into a monoclinic WO₃ phase. sci-hub.se
Decomposition Products:
The decomposition of this compound under different environmental conditions yields a variety of tungsten-based nanomaterials. Under moderate pressure (up to 1.8 MPa) and a temperature of 523 K, W(CO)₆ decomposes to form a mixture of metastable tungsten carbide (WC) with a particle size of 1-2 nm, along with nanocrystalline tungsten oxide and graphite. researchgate.netresearchgate.net At much higher pressures (5 to 18 GPa) induced by laser heating in a diamond anvil cell, the decomposition products are identified as the monoclinic tungsten oxide phase (WO) and a high-pressure WO(I) phase. researchgate.net The thermal decomposition of W(CO)₆ can also be controlled to produce single-crystalline tungsten nanoparticles with sizes ranging from 15 to 60 nm. researchgate.net
The following tables summarize the findings from various studies on the characterization of materials derived from this compound.
Table 1: Phase Identification of this compound Decomposition and Deposition Products
| Deposition/Decomposition Method | Conditions | Identified Phases | Crystallinity and Morphology | Source(s) |
|---|---|---|---|---|
| MOCVD | 460°C, H₂ atmosphere | Metastable β-W | Polycrystalline film | ustb.edu.cn |
| MOCVD (Post-Annealing) | Annealed at 900°C in H₂ | α-W | Polycrystalline film | ustb.edu.cn |
| MOCVD | 200-275°C, with NH₃ | W₂N | Amorphous film | gelest.com |
| MOCVD | 275-350°C, with NH₃ | W₂N | Polycrystalline film | gelest.com |
| ALD | 300°C, with H₂O | WO₃ | Amorphous as-deposited film | sci-hub.se |
| ALD (Post-Annealing) | Annealed >500°C | Monoclinic WO₃ | Recrystallized film | sci-hub.se |
| Thermal Decomposition (Autoclave) | 523 K, up to 1.8 MPa | Metastable WC, Tungsten Oxide, Graphite | Nanocrystalline particles (1-11 nm) | researchgate.netresearchgate.net |
| Thermal Decomposition (Diamond Anvil) | 5-18 GPa, Laser Heated | Monoclinic WO, High-Pressure WO(I) | Nanocrystalline products | researchgate.net |
Table 2: Elemental Composition of Films Derived from this compound (EDS/XPS Analysis)
| Deposition Method | Deposition/Annealing Conditions | Element | Concentration | Source(s) |
|---|---|---|---|---|
| MOCVD | Deposited at 300°C | W | 92.91 wt% | ustb.edu.cn |
| MOCVD | Annealed at 900°C | W | 97.64 wt% | ustb.edu.cn |
| MOCVD | Annealed at 900°C | C, O | < 3 wt% total | ustb.edu.cn |
| MOCVD with NH₃ | Deposited at 200°C | C, O | ≤ 5 at.% | gelest.com |
| Thermal Decomposition | Post-deposition | C, O | ~1 CO per 4 W atoms | researchgate.net |
Theoretical and Computational Investigations of Hexacarbonyltungsten Chemistry
Density Functional Theory (DFT) Calculations
DFT has become an essential tool for investigating the properties of metal carbonyls like hexacarbonyltungsten. austinpublishinggroup.com It offers a balance between computational cost and accuracy, enabling the prediction and analysis of various molecular attributes.
Prediction of Thermochemical Properties: Formation Enthalpy and Carbon Monoxide Dissociation Enthalpies
DFT calculations have been employed to determine the thermochemical properties of this compound, including its enthalpy of formation and the energies required to remove successive carbon monoxide (CO) ligands.
Studies have benchmarked various DFT methods against experimental data for the heat of formation and the first CO dissociation enthalpy. researchgate.net It has been observed that different functionals can yield varying degrees of accuracy. For instance, some DFT methods have been found to underestimate the formation enthalpy, with non-hybrid functionals performing better than hybrid ones in this regard. researchgate.net The inclusion of diffuse functions in the basis set can also influence the calculated formation enthalpy. researchgate.net
The successive binding energies of CO to the tungsten cation, W(CO)n+ (for n = 1–6), have been calculated and found to be significant compared to other transition metals. researchgate.netacs.org The dissociation energies for the sequential breaking of the W-CO bonds have also been estimated using models based on experimental data from collision-induced dissociation studies. nih.gov
| Property | Calculated Value | Method/Functional | Reference |
|---|---|---|---|
| First CO Dissociation Enthalpy | Agreement with experimental data varies by functional | Various DFT methods | researchgate.net |
| Successive (CO)n-1W+−CO Binding Energies | Larger than many other transition metals | B3LYP/ab initio | researchgate.netacs.org |
Elucidation of Electronic Structure and Molecular Orbital Energy Levels
The electronic structure of this compound has been a subject of numerous theoretical studies. nih.gov DFT calculations provide a detailed picture of the molecular orbital (MO) energy levels and their compositions. The stability and reactivity of the molecule can be understood by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.comunram.ac.id
The electronic structure of W(CO)₆ is characterized by significant back-donation from the tungsten metal center to the π* orbitals of the CO ligands, which is crucial for the stability of the complex. researchgate.net Theoretical studies have mapped out the MO diagrams, showing the relative energies of the orbitals and their contributions from the metal and ligand fragments. researchgate.net This information is vital for interpreting spectroscopic data and understanding the molecule's photochemical behavior.
Incorporation of Relativistic Effects in Electronic Structure Calculations
For heavy elements like tungsten, relativistic effects can significantly influence chemical and physical properties. faccts.de These effects arise from the high velocity of the inner-shell electrons, which leads to a contraction of s and p orbitals and an expansion and destabilization of d and f orbitals.
Computational studies on this compound have incorporated relativistic effects using methods such as the Zero-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonian. faccts.de While some studies on related 4d transition metal carbonyls suggest that relativistic effects may not be crucial for certain NMR parameters, their inclusion is generally considered important for accurate predictions of properties for 5d elements like tungsten. researchgate.net Fully relativistic DFT calculations have been performed to predict properties such as bond lengths, ionization potentials, and polarizability, showing the impact of these effects. researchgate.net
Modeling of Precursor-Substrate Interactions (e.g., W(CO)₆ with SiO₂ Surfaces)
DFT calculations are instrumental in modeling the interaction of this compound with various surfaces, which is critical for understanding its application in processes like chemical vapor deposition and focused electron beam induced deposition (FEBID).
Theoretical investigations of the interaction between W(CO)₆ and silicon dioxide (SiO₂) surfaces have revealed that the nature of the interaction depends heavily on the state of the surface. arxiv.orgresearchgate.netokayama-u.ac.jp On a fully hydroxylated SiO₂ surface, W(CO)₆ is found to physisorb weakly. arxiv.orgokayama-u.ac.jp In contrast, on a partially hydroxylated surface, which may be created by pretreatments, a spontaneous dissociation of a CO ligand occurs, leading to the chemisorption of a W(CO)₅ fragment. arxiv.orgresearchgate.netokayama-u.ac.jp These studies highlight that the precursor molecule prefers to bind to the surface through more than one of its CO ligands. arxiv.orgresearchgate.net The inclusion of van der Waals corrections in these calculations helps to better describe the stabilization of the molecule on the surface. arxiv.org
Geometry Optimization and Vibrational Frequency Analysis
DFT calculations are widely used to determine the equilibrium geometry of molecules and to predict their vibrational frequencies. For this compound, which has an octahedral (Oh) symmetry, DFT methods can accurately predict the W-C and C-O bond lengths. nih.govwikipedia.org For example, optimizations at the B3LYP level have yielded W-C and C-O bond lengths of 2.069 Å and 1.144 Å, respectively. nih.gov
Vibrational frequency analysis is crucial for interpreting infrared (IR) and Raman spectra. q-chem.com Harmonic vibrational frequency calculations performed after geometry optimization can provide theoretical spectra that can be compared with experimental data to confirm the structure and understand the nature of the vibrational modes. google.commolssi.orgdergipark.org.tr For W(CO)₆, the T₁ᵤ CO stretching mode is a key feature in its IR spectrum, and its behavior in different environments has been studied computationally. acs.org
| Parameter | Calculated Value | Method/Functional | Reference |
|---|---|---|---|
| W-C Bond Length | 2.069 Å | B3LYP | nih.gov |
| C-O Bond Length | 1.144 Å | B3LYP | nih.gov |
| Vibrational Frequencies | Agreement with experimental spectra | DFT | dergipark.org.tr |
Calculation of Metal-Ligand Bond Dissociation Energies
The strength of the metal-ligand bond is a fundamental property that governs the reactivity of this compound. DFT provides a reliable means of calculating the bond dissociation energy (BDE) for the W-CO bond.
Various DFT functionals have been used to compute the first BDE of W(CO)₆. researchgate.net The results can be sensitive to the chosen functional; for instance, LYP-based methods have been noted to consistently underestimate the bond enthalpy for group 6 hexacarbonyls. researchgate.net Theoretical studies have also explored the successive dissociation of all six CO ligands. researchgate.netacs.org These calculations are essential for understanding the fragmentation pathways of W(CO)₆ in mass spectrometry and in deposition processes where the molecule is decomposed to form tungsten-containing materials. nih.gov
Time-Dependent Density Functional Theory (TDDFT)
Time-Dependent Density Functional Theory (TDDFT) has become an essential tool for investigating the photochemistry of transition metal complexes like this compound. nih.gov It offers a balance of computational efficiency and predictive power for studying excited states. nih.gov The methodology involves calculating the electronic absorption spectra through linear-response TDDFT (LR-TD-DFT). memphis.edu For heavy elements like tungsten, it is crucial to incorporate relativistic effects, such as spin-orbit coupling (SOC), to achieve accurate results. memphis.eduacs.org These effects can be included variationally or through perturbative approaches. nih.gov
High-resolution vacuum ultraviolet (VUV) photoabsorption measurements combined with relativistic TDDFT calculations have enabled a comprehensive re-assignment of the electronic spectrum of this compound, W(CO)₆. beilstein-journals.orgresearchgate.net Early assignments attributed the lowest energy bands to ligand field (LF) excitations. acs.org However, modern relativistic TDDFT calculations have shown that these lowest excited states actually correspond to metal-to-ligand charge transfer (MLCT) states. acs.org The LF excitations are calculated to be at a much higher energy. acs.org This re-assignment is critical for understanding the photochemical dissociation of the metal-CO bond, suggesting it occurs from CT states rather than LF states. acs.org
Spin-orbit coupling (SOC) plays a significant role in the electronic structure of W(CO)₆ due to the heavy tungsten atom. acs.orgbeilstein-journals.org Including SOC effects as a perturbation in TDDFT calculations is necessary to accurately model the "spin-orbit" states and interpret the experimental spectrum. beilstein-journals.orgnih.gov The choice of the exchange-correlation (XC) functional, such as B3LYP, has a considerable impact on the calculated excitation energies, but can yield results generally within 0.1–0.2 eV of experimental values. acs.orgbeilstein-journals.org Relativistic TDDFT studies have successfully assigned the absorption spectrum of W(CO)₆ from 3.9 to 10.8 eV, revealing previously unresolved spectral features and highlighting the importance of SOC in describing the excited states. beilstein-journals.orgresearchgate.net
Table 1: Comparison of Experimental and TDDFT Calculated Vertical Transition Energies for W(CO)₆ with Spin-Orbit Coupling
| Experimental Band (eV) | Calculated Transition Energy (eV) | Oscillator Strength (f₀) | Primary Character of Transition |
| 4.41 | 4.43 | 0.040 | Metal-to-Ligand Charge Transfer (MLCT) |
| 5.02 | 5.04 | 0.220 | Metal-to-Ligand Charge Transfer (MLCT) |
| 6.20 | 6.70 | 0.700 | Metal-to-Ligand Charge Transfer (MLCT) |
| 7.1(7) | 7.15 | 0.050 | Rydberg/Mixed |
| 7.4(6) | 7.50 | 0.200 | Rydberg/Mixed |
Source: Data compiled from comprehensive investigations of W(CO)₆ photoabsorption and theoretical analysis. beilstein-journals.orgnih.gov
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational studies using density functional theory (DFT) have provided significant insights into the mechanisms of tungsten-catalyzed cycloisomerization reactions, such as the conversion of 4-pentyn-1-ol (B147250). acs.orgresearchgate.net In the absence of a catalyst, the activation barrier for this reaction is prohibitively high, calculated to be around 50-55 kcal/mol, preventing the reaction from occurring under mild conditions. acs.orgresearchgate.net
The introduction of a tungsten carbonyl catalyst, specifically the photochemically generated Tungsten pentacarbonyl [W(CO)₅], dramatically alters the reaction pathway. acs.orgacs.org The primary role of the tungsten catalyst is to lower the rate-determining barrier by stabilizing a key vinylidene intermediate. acs.orgresearchgate.net For the endo-cycloisomerization of 4-pentyn-1-ol, the reaction proceeds through a complex, multi-step mechanism with a calculated rate-determining barrier of 26 kcal/mol. acs.orgresearchgate.net This key step involves a hydride migration to form the tungsten-stabilized vinylidene species. acs.org In contrast, the catalyzed exo-cycloisomerization pathway still has a high activation barrier of 47 kcal/mol. acs.orgresearchgate.net These computational findings explain the experimentally observed endo-selectivity in the cycloisomerization of such alkynols and support the proposed reaction mechanism. acs.orgresearchgate.net The catalyst also facilitates the hydroxyl hydride migration by breaking it down into a multistep process with small activation barriers. acs.org
Prediction of Gas-Phase Chromatography Behavior of Tungsten Carbonyl Complexes
Fully relativistic, four-component DFT calculations have been employed to predict the properties and gas-phase chromatography behavior of group 6 hexacarbonyls, including Cr(CO)₆, Mo(CO)₆, and W(CO)₆. aip.orgnih.govaip.org These studies aim to predict the adsorption behavior of these complexes on surfaces like quartz, which is crucial for designing and interpreting gas-phase chromatography experiments. aip.orgresearchgate.net
The adsorption process of W(CO)₆ on a quartz surface is identified as physisorption, indicated by relatively low adsorption enthalpies. aip.org Theoretical models are used to predict these adsorption enthalpies (−ΔHads) based on calculated molecular properties such as bond lengths, ionization potentials, and polarizability. aip.orgnih.gov Calculations show that relativistic effects, particularly the expansion and destabilization of d orbitals, influence these properties down the group. aip.orgnih.gov For the group 6 hexacarbonyls, the predicted adsorption enthalpy is expected to decrease from Molybdenum hexacarbonyl to this compound. aip.orgnih.gov These theoretical predictions are essential for planning experiments, especially for heavier, synthetic elements like Seaborgium (Sg), and for discriminating between the thermal stabilities of Mo(CO)₆ and W(CO)₆. researchgate.netresearchgate.netresearchgate.net
Table 2: Calculated Molecular Properties and Predicted Adsorption Enthalpies for Group 6 Hexacarbonyls
| Compound | M-C Bond Length (Å) | Ionization Potential (eV) | Polarizability (ų) | Predicted -ΔHads on Quartz (kJ/mol) |
| Cr(CO)₆ | 1.919 | 8.44 | 19.3 | Not explicitly stated |
| Mo(CO)₆ | 2.070 | 8.35 | 23.0 | > 46.5 |
| W(CO)₆ | 2.069 | 8.43 | 22.8 | 46.5 ± 2.5 |
Source: Data derived from relativistic DFT calculations and gas-phase chromatography studies. aip.orgnih.govresearchgate.net
Hard-Soft Acid-Base (HSAB) Theoretical Framework for Ligand Interactions
The Hard and Soft Acid-Base (HSAB) theory provides a qualitative framework for understanding and predicting the stability of compounds and reaction pathways. khanacademy.orgwikipedia.org The principle states that hard acids prefer to bind with hard bases, forming interactions that are primarily ionic in character, while soft acids prefer to bind with soft bases through more covalent interactions. khanacademy.orgwikipedia.orglibretexts.org
In the context of this compound, the central tungsten atom is in a zero-oxidation state, W(0). Metal atoms in low oxidation states are classified as soft acids. adichemistry.comyoutube.com They are characterized by low charge density, large size, and high polarizability. youtube.com The carbonyl ligand (CO) is considered a soft base. adichemistry.com Therefore, the W(0) center is a soft acid, and its interaction with six soft CO ligands represents a stable soft-soft interaction.
This soft-soft interaction is dominated by covalent character and is significantly stabilized by π-backbonding. alchemyst.co.uk The soft W(0) acid has filled or nearly filled d-orbitals that can effectively overlap with the low-lying empty π* orbitals of the CO ligands (soft bases). libretexts.org This efficient orbital overlap is characteristic of strong soft-soft interactions. alchemyst.co.uk The HSAB principle thus explains the high stability of the W(CO)₆ complex. It also provides a basis for predicting the outcomes of ligand exchange reactions, where the soft W(0) center will preferentially bind to other soft base ligands over hard base ligands like H₂O, OH⁻, or F⁻. adichemistry.comlibretexts.org
Decomposition and Stability Studies of Hexacarbonyltungsten
Thermal Decomposition Processes and Products
The thermal decomposition of hexacarbonyltungsten is a process of significant interest for materials science, leading to the formation of various tungsten-based materials. The composition of the final products is highly dependent on the reaction conditions.
Formation of Tungsten Metal, Tungsten Carbide, and Tungsten Oxide Phases upon Thermal Decomposition
The thermal decomposition of this compound can yield tungsten metal, tungsten carbide, or tungsten oxide, depending on the temperature, pressure, and atmospheric conditions. mocvd-precursor-encyclopedia.deresearchgate.netrit.edu
Tungsten Metal: In an inert atmosphere, such as under a blanket of argon gas or in the presence of a carrier gas like hydrogen, the decomposition of W(CO)₆ at temperatures between 300 and 600 °C leads to the formation of metallic tungsten. mocvd-precursor-encyclopedia.deresearchgate.net This process is foundational to chemical vapor deposition (CVD) techniques for creating tungsten coatings. mocvd-precursor-encyclopedia.dechemicalbook.comstudfile.net The basic reaction is: W(CO)₆ → W + 6CO mocvd-precursor-encyclopedia.de
Tungsten Carbide: The decomposition of this compound can also produce tungsten carbide (WC). researchgate.net Studies have shown that decomposition in an autoclave at lower pressures can result in a metastable tungsten carbide phase with very small nanoparticle sizes. researchgate.net Thermodynamic calculations of the W-C-O system help in determining the stability regions for different phases and selecting experimental conditions to obtain the desired tungsten carbide product. chempap.org The carbon content of the resulting carbide can be influenced by the decomposition temperature. chempap.org
Tungsten Oxide: In the presence of an oxidizing agent, the thermal decomposition of this compound yields tungsten oxide phases. researchgate.netrit.edu For instance, synthesis in supercritical carbon dioxide with the presence of oxygen at elevated temperatures and pressures can produce nanocrystalline tungsten oxide. researchgate.net Even in what are intended to be inert conditions, tungsten complexes derived from this compound have been observed to decompose into their oxide forms at temperatures exceeding 600°C. rit.edu The thermal decomposition of W(CO)₆ in the presence of a mild oxidant like trimethylamine (B31210) N-oxide dihydrate (Me₃NO·2H₂O) also produces tungsten oxide nanorods. korea.ac.kr
Table 1: Products of this compound Thermal Decomposition
| Product | Conditions | Reference |
|---|---|---|
| Tungsten Metal (W) | 300–600 °C, H₂ carrier gas | mocvd-precursor-encyclopedia.de |
| Metastable Tungsten Carbide (WC) | Autoclave, lower pressures | researchgate.net |
Synthesis of Single-Crystalline Tungsten Nanoparticles via Thermal Decomposition
The thermal decomposition of this compound is a viable method for producing single-crystalline tungsten nanoparticles. researchgate.netlu.se This process allows for the creation of size-selected nanoparticles, which are of interest for applications in semiconductor device research. researchgate.netlu.se By thermally cracking the W(CO)₆ precursor, tungsten particles can be formed and subsequently sintered at high temperatures to achieve a single-crystalline structure with well-defined facets. researchgate.net The size of the resulting nanoparticles can be controlled and typically falls within the range of 15 to 60 nm. researchgate.netlu.se
Another approach involves the solvothermal decomposition of this compound at lower temperatures, such as 160 °C, in the presence of surfactants like oleic acid and trioctylphosphine (B1581425) oxide (TOPO). researchgate.net This method can yield tungsten nanoparticles with sizes ranging from 15 to 28 nm, depending on the decomposition time. researchgate.net While the as-synthesized nanoparticles may initially be amorphous, they can be transformed into a body-centered cubic crystalline structure upon annealing. researchgate.net
Photodissociation Kinetics and Reversibility
The interaction of light with this compound can induce the dissociation of its carbonyl ligands. This photodissociation process has been studied, particularly its kinetics and reversibility in different environments.
Reversible Photodissociation in Cross-Linked Polymer Matrixes
Research has demonstrated the reversible photochromic reaction of this compound embedded in transparent, cross-linked polymer matrixes. oup.comresearchmap.jp This phenomenon is driven by the photodissociation of a carbonyl (CO) ligand from the W(CO)₆ complex upon irradiation. oup.com The resulting unsaturated species, W(CO)₅, can then recombine with the dissociated CO molecule, reversing the reaction. oup.com The polymer matrix plays a crucial role in this process. The dimensions of the cavities within the polymer, if similar to the size of the W(CO)₆ complex, can influence the reaction by affecting the movement of the dissociated CO molecule. oup.com The coloring of the polymer is attributed to the photoactivated complexes where the dissociated CO molecule has moved to an adjacent space. oup.com
Factors Influencing Dissociation and Recombination Rates
Several factors influence the rates of photodissociation and recombination of this compound. In cross-linked polymer matrixes, the density of the cross-links is a significant factor. oup.com A higher density of cross-links has been shown to lead to a higher dissociation rate constant but a lower saturation concentration of the photoactivated complex. oup.com This suggests that the kinetics of dissociation are controlled by the thermal motion of the polymer chains surrounding the "gate" to neighboring cavities within the matrix. oup.com
The nature of the solvent or surrounding medium also plays a critical role. Studies have shown that the nascent W(CO)₅ species formed upon photodissociation is highly reactive. researchgate.net The recombination with CO is a competing pathway with initial solvation events. sci-hub.se The decay of the complex after repeated dissociation-recombination cycles has been observed to be significantly smaller in polymer matrixes compared to in solution, indicating that the polymer environment enhances the stability and reversibility of the process. oup.com
Decomposition Under Extreme Conditions: High Pressure and Temperature Effects
The stability and decomposition of this compound are significantly altered under extreme conditions of high pressure and temperature. Studies have investigated its decomposition in autoclaves at moderately high pressures and temperatures, as well as under much higher pressures in diamond anvil cells. researchgate.net
Decomposition in an autoclave at 523 K and pressures up to 1.8 MPa resulted in the formation of metastable tungsten carbide (WC) nanoparticles (1-2 nm), an unidentified nanocrystalline tungsten oxide, and nanocrystalline graphite. researchgate.net In contrast, when subjected to much higher pressures (5 to 18 GPa) and laser heating in a diamond anvil cell, the decomposition products were identified as the monoclinic tungsten oxide phase WO₂ and a high-pressure phase of tungsten oxide, WO₂(I). researchgate.net These findings demonstrate that pressure plays a critical role in determining the final decomposition products of this compound. researchgate.net
Table 2: Decomposition Products of this compound under Extreme Conditions
| Condition | Pressure | Temperature | Products | Reference |
|---|---|---|---|---|
| Autoclave | Up to 1.8 MPa | 523 K | Metastable WC, nanocrystalline tungsten oxide, nanocrystalline graphite | researchgate.net |
Influence of Ligand Coordination on the Thermal Stability of Tungsten Carbonyl Complexes
Research into the synthesis of tungsten diselenide (WSe₂) nanocrystals from W(CO)₆ has provided detailed insights into how different ligands modulate precursor decomposition temperatures. frontiersin.org When W(CO)₆ is heated in the presence of trioctylphosphine oxide (TOPO), substitution occurs, forming intermediates such as W(CO)₅TOPO and cis-W(CO)₄(TOPO)₂. frontiersin.orgfrontiersin.org The ligation by phosphine (B1218219) oxides results in a facile labilization of the remaining CO ligands, which enables the complex to decompose at temperatures as low as 150°C to nucleate WSe₂ nanocrystals. frontiersin.orgfrontiersin.org This effect is attributed to the σ-donating and π-bonding characteristics between the phosphine oxide and the tungsten center, which facilitates the dissociation of other ligands. frontiersin.org
In contrast, when phosphine ligands, such as trioctylphosphine (TOP), are used, the resulting substituted tungsten carbonyl intermediates exhibit decreased CO labilization. frontiersin.org This inhibition of ligand dissociation from the tungsten center means that higher temperatures, typically above 180°C, are required to initiate the cleavage of W-C or W-P bonds necessary for nanocrystal nucleation. frontiersin.org The stability of these phosphine-substituted complexes prevents low-temperature decomposition. frontiersin.org
The influence of N-donor ligands on the stability of tungsten carbonyl complexes has also been a subject of investigation. Studies on pentacarbonyl(amine)tungsten complexes, M(CO)₅(amine), have shown that the thermal displacement of the amine ligand is a critical step in their reactions, with the rate-determining step being the cleavage of the metal-amine bond. dcu.ie The stability of pyrazine-containing tungsten carbonyls further illustrates this principle. The pentacarbonylpyrazinetungsten(0) complex is unstable in solution, tending to decompose. metu.edu.tr However, the introduction of a strong donor ligand like trimethylphosphite to form cis-W(CO)₄P(OCH₃)₃ strengthens the metal-pyrazine bond, resulting in a significantly more stable complex that can be isolated. metu.edu.tr
Other ligands also impart distinct stability characteristics. Thioether complexes of the type W(CO)₅L (where L is an organic or organometallic thioether) undergo thermally induced decomposition, with the ease of decomposition being sensitive to the nature of the organic groups attached to the sulfur atom. cdnsciencepub.com Similarly, olefinic complexes can be unstable; for instance, the W(CO)₅(η²-acryloylferrocene) complex is unstable in solution and decomposes back to W(CO)₆ and the free olefin. metu.edu.tr An attempt to stabilize this complex by introducing a trimethylphosphite ligand resulted in an even less stable product, highlighting the complex interplay of electronic and steric factors. metu.edu.tr The instability of some substituted complexes, such as pentacarbonyltriphenylbismuthinetungsten(0), is also noted, as it is not stable in solution at temperatures above 0°C.
Interactive Data Table: Effect of Ligands on Tungsten Carbonyl Decomposition Temperature
The following table summarizes the observed nucleation or decomposition temperatures for various tungsten carbonyl complexes, demonstrating the influence of ligand coordination.
| Precursor System | Identified Intermediates | Ligand Type | Nucleation/Decomposition Temperature (°C) | Source |
| W(CO)₆ in Trioctylphosphine oxide (TOPO) | W(CO)₅TOPO, cis-W(CO)₄(TOPO)₂ | Phosphine Oxide | 150 | frontiersin.org, frontiersin.org |
| W(CO)₆ with Trioctylphosphine (TOP) | TOP-substituted tungsten carbonyl | Phosphine | >180 | frontiersin.org |
| W(CO)₅(η²-btmse) with BiØ₃ | W(CO)₅(BiØ₃) | Triphenylbismuthine | Unstable above 0 | |
| W(CO)₆ with Oleic Acid (OA) excluded | - | Carboxylic Acid | 260 | frontiersin.org |
Emerging Research Frontiers and Future Perspectives for Hexacarbonyltungsten
Development of Advanced Synthetic Strategies for Novel Tungsten Carbonyl Architectures
The synthesis of novel molecular architectures is fundamental to exploring new chemical properties and applications. Research in this area is focused on moving beyond simple ligand substitution to create complex, multi-metallic, and functionalized tungsten carbonyl derivatives.
One promising frontier is the construction of intricate supramolecular structures. For instance, scientists have successfully synthesized a 47-membered cryptand-like metallatricycle by reacting a specifically designed tripodal ligand, N(CH₂CH₂N=CH(o-C₆H₄)PPh₂)₃, with tungsten carbonyls. acs.org This demonstrates the potential for creating large, cage-like molecules with defined cavities, which could have applications in host-guest chemistry and molecular recognition. acs.org Another approach involves creating tungsten-carbonyl dimers bridged by organic linkers, such as oligo(2,5-dialkoxy-1,4-phenylene vinylene)s, through pyridine (B92270) coordination. researchgate.net X-ray crystallography of these dimers confirmed an extension of the electronic conjugation through the tungsten center, highlighting a strategy for developing new photo- and electro-active materials. researchgate.net
The synthesis of novel metal-carbonyl clusters is another active area. Researchers have developed methods to produce new cobalt carbonyl phosphorus and arsenic clusters incorporating tungsten carbonyl fragments, such as [W(CO)₅(μ-AsH)-Co₂(μ-CO)(CO)₆]. mdpi.com These heterometallic clusters are of interest for their potential catalytic properties and unique electronic structures. The controlled labilization of carbon monoxide (CO) ligands is a key strategy in these syntheses. For example, phosphine (B1218219) oxides like trioctylphosphine (B1581425) oxide (TOPO) can substitute CO ligands in W(CO)₆ to form intermediates such as W(CO)₅TOPO and cis-W(CO)₄(TOPO)₂, which are more reactive and enable subsequent transformations at lower temperatures. frontiersin.org
| Synthetic Strategy | Resulting Architecture | Potential Application |
| Self-assembly with tripodal ligands | 47-membered cryptand-like metallatricycle | Host-guest chemistry, molecular sensing |
| Bridging with conjugated organic linkers | Pyridine-coordinated tungsten-carbonyl dimers | Photo- and electro-active materials |
| Reaction with other metal carbonyls | Heterometallic (e.g., W-Co) carbonyl clusters | Novel catalysis, electronic materials |
| Controlled CO labilization with phosphine oxides | Reactive W(CO)x(L)y intermediates | Low-temperature synthesis of nanomaterials |
Exploration of Untapped Catalytic Transformations and Mechanistic Elucidation
Hexacarbonyltungsten is an effective precatalyst for a growing number of organic transformations, and current research aims to uncover new catalytic reactions and understand their underlying mechanisms. researchgate.net Low-valent tungsten catalysis, in particular, offers unique reactivity. researchgate.net
A significant area of exploration is in stereodivergent and selective catalysis. Researchers have demonstrated that by tuning the ligand environment of a tungsten catalyst derived from W(CO)₆, it is possible to selectively isomerize terminal olefins to either the (E)- or (Z)-stereoisomer of β,γ-unsaturated carbonyl compounds. chemrxiv.orgrsc.org Mechanistic studies suggest that the ability of tungsten to adopt a 7-coordinate geometry is key to this stereocontrol. chemrxiv.orgrsc.org Tungsten carbonyls also catalyze cycloisomerization reactions, such as the conversion of alkynyl alcohols to dihydropyrans, which has been applied in the stereoselective synthesis of complex molecules like the substructures of anticancer antibiotics. researchgate.net
The catalytic reduction of carbon dioxide (CO₂) is another critical research focus. Tungsten bipyridyl tetracarbonyl complexes, derived from W(CO)₆, have been studied as electrocatalysts for the conversion of CO₂ to carbon monoxide (CO). nih.govresearchgate.net Density Functional Theory (DFT) calculations have been employed to probe the reaction mechanism, suggesting that the catalyst is activated by a two-electron reduction and subsequent CO dissociation. nih.govresearchgate.net These computational studies also help in understanding the effect of different substituents on the bipyridine ligand, guiding the design of more efficient catalysts. nih.govresearchgate.net
Furthermore, W(CO)₆ has been used to catalyze a variety of other reactions, including:
Oxidative Carbonylation: Primary amines can be converted to N,N'-disubstituted ureas using W(CO)₆ as a catalyst with an oxidant. researchgate.net
Alkene Metathesis: Photochemically activated W(CO)₆, often in combination with a co-catalyst like TiCl₄, is effective for olefin metathesis. researchgate.net
Desulfurization: W(CO)₆ can be used to remove sulfur from organosulfur compounds. wikipedia.orgchemeurope.com
| Catalytic Transformation | Catalyst System (derived from W(CO)₆) | Key Research Finding |
| Alkene Isomerization | W(CO)₆ / specific ligands | Ligand tuning allows selective formation of (E)- or (Z)-isomers. chemrxiv.orgrsc.org |
| CO₂ Reduction | [W(bpy-R)(CO)₄] | Functions as an electrocatalyst for CO₂ to CO conversion. nih.govresearchgate.net |
| Alkynol Cycloisomerization | [W(CO)₅(L)] | Enables stereoselective synthesis of complex cyclic ethers. researchgate.net |
| Oxidative Carbonylation | W(CO)₆ / I₂ | Converts primary amines to disubstituted ureas. researchgate.net |
| Olefin Metathesis | W(CO)₆ / TiCl₄ / hv | Photochemical activation generates an active metathesis catalyst. researchgate.net |
Integration of this compound in Next-Generation Materials and Device Fabrication
The ability of this compound to serve as a convenient source of tungsten atoms upon decomposition makes it a valuable precursor for advanced materials and in the fabrication of electronic devices. ontosight.aiwikipedia.org
A primary application is in chemical vapor deposition (CVD) and related techniques for producing high-purity tungsten thin films. ereztech.comkunststoff-institut.de These conductive films are crucial components in the manufacturing of semiconductors and microelectronics. ereztech.comkunststoff-institut.de A more advanced technique, focused electron beam-induced deposition (FEBID), utilizes W(CO)₆ to "write" tungsten-containing nanostructures directly onto surfaces. nih.gov However, research has shown that this process can lead to carbon and oxygen contamination in the deposited material, which is an ongoing challenge being addressed. nih.gov
The synthesis of tungsten-based nanoparticles and nanostructures is a rapidly advancing field. Thermal decomposition of W(CO)₆ is a method used to produce single-crystalline tungsten nanoparticles with controlled sizes (e.g., 15-60 nm). researchgate.net These nanoparticles are of interest for applications in semiconductor devices, such as for electron storage. researchgate.net Furthermore, W(CO)₆ is used in the synthesis of novel heterostructures, such as silver-tungsten nanonets, which have shown potential as potent reductive catalysts. rsc.org It has also been employed as a structure-directing agent and dopant source in the synthesis of 2D bimetallic materials, like PdCu metallene, for efficient electrocatalysis. doi.org
| Application Area | Technique/Method | Resulting Material/Device Component | Research Focus |
| Microelectronics | Chemical Vapor Deposition (CVD) | Tungsten thin films | High-purity conductive layers for semiconductors. ereztech.comkunststoff-institut.de |
| Nanofabrication | Focused Electron Beam-Induced Deposition (FEBID) | Tungsten nanostructures | Direct-write patterning, mitigating contamination. nih.gov |
| Nanotechnology | Thermal Decomposition | Single-crystalline tungsten nanoparticles | Size-selected particles for nano-electronic devices. researchgate.net |
| Catalysis/Energy | Solvothermal Synthesis / Co-decomposition | Bimetallic nanocatalysts (e.g., PdCu, AgW) | Enhanced catalytic activity for energy conversion. rsc.orgdoi.org |
Synergistic Advancement of Spectroscopic and Computational Methodologies for Comprehensive Understanding
A deep understanding of the electronic structure, bonding, and reactivity of this compound and its derivatives is crucial for rational design in catalysis and materials science. The synergy between advanced spectroscopic techniques and high-level computational methods is proving indispensable.
Various spectroscopic methods are employed to characterize these compounds. Infrared (IR) spectroscopy is fundamental for studying the CO ligands, as the frequency of the C-O stretching vibration is highly sensitive to the electronic environment of the tungsten center. dergipark.org.tr This allows researchers to probe the effects of ligand substitution and identify intermediates. frontiersin.orgdergipark.org.tr Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed structural information in solution. researchgate.netdergipark.org.tr More advanced techniques like femtosecond-stimulated photon echoes and transient absorption spectroscopy are used to probe the ultrafast vibrational dynamics and photochemical reaction pathways of W(CO)₆ in solution. researchgate.netacs.org
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool. nih.govuregina.ca DFT calculations are used to:
Optimize molecular geometries and predict bond lengths, which can be benchmarked against experimental data from X-ray crystallography. nih.govuregina.ca
Investigate electronic structures and bonding, for example, by analyzing the successive binding energies of CO ligands to a tungsten cation. researchgate.netacs.org
Elucidate complex reaction mechanisms, such as mapping the potential energy surface for the catalytic reduction of CO₂ or the rearrangement of norbornadiene on a tungsten center. nih.govresearchgate.neturegina.ca
The combination of these approaches provides a comprehensive picture. For example, a study combining high-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy with DFT calculations provided a detailed analysis of the electronic excitations of W(CO)₆. nih.gov This integrated approach allows for a more robust assignment of spectral features and a deeper understanding of the molecule's photophysics.
Pursuit of Sustainable and Environmentally Benign Chemical Processes Involving this compound
The principles of green chemistry are increasingly influencing the direction of research involving organometallic compounds. The use of earth-abundant, non-noble metals like tungsten is inherently more sustainable than relying on precious metals like palladium or platinum. researchgate.net Research is actively seeking to replace precious metal catalysts with tungsten-based systems for various chemical transformations.
One area of focus is the development of cleaner catalytic processes. For instance, using W(CO)₆ to catalyze the desulfurization of organosulfur compounds in fuels is an application with significant environmental benefits. wikipedia.orgchemeurope.com Another example is the development of low-valent tungsten-catalyzed carbonylative coupling reactions, which provide straightforward and sustainable routes to valuable carbonyl-containing compounds using the readily available and inexpensive W(CO)₆ as a precatalyst. researchgate.net
The synthesis of advanced materials using W(CO)₆ can also be aligned with green chemistry goals. For example, the thermal decomposition of W(CO)₆ to produce tungsten nanoparticles is a method that can be optimized for energy efficiency. researchgate.net However, a critical consideration for sustainability is the handling of the carbon monoxide released during the decomposition of W(CO)₆. chemeurope.comresearchgate.net Future research will likely focus on developing processes that can capture and utilize this CO, or on designing tungsten carbonyl precursors that release less hazardous byproducts. The pursuit of biodegradable electronics, where tungsten nanoparticles derived from W(CO)₆ could potentially be used in printable inks, represents a forward-looking approach to sustainable technology development. researchgate.net
Q & A
Basic: What are the key experimental protocols for synthesizing hexacarbonyltungsten, and how can purity be validated?
This compound is typically synthesized via the reaction of tungsten powder with carbon monoxide under high-pressure conditions (100–200 atm) at 150–250°C. Critical parameters include CO purity, reaction time, and temperature gradients . To validate purity, researchers should use:
- Infrared (IR) spectroscopy : Confirm CO ligand vibrations (ν(CO) ~2000–2100 cm⁻¹) .
- Elemental analysis : Verify C, O, and W ratios (e.g., W: 52.3%, C: 20.4%, O: 27.3%) .
- X-ray diffraction (XRD) : Compare crystallographic data (e.g., unit cell parameters) with reference structures .
Advanced: How can computational methods resolve contradictions in reported bond lengths and symmetry of W(CO)₆?
Discrepancies in W–C and C–O bond lengths (e.g., 2.06–2.12 Å for W–C) may arise from experimental conditions (e.g., temperature, crystallographic disorder). To address this:
- DFT calculations : Optimize geometry using B3LYP/LANL2DZ to compare with XRD data .
- Dynamic disorder modeling : Apply TLS (Translation-Libration-Screw) refinement to account for ligand motion in XRD datasets .
- Cross-validate with spectroscopic data : Correlate computed vibrational frequencies (IR/Raman) with experimental peaks .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
W(CO)₆ is pyrophoric and releases toxic CO upon decomposition. Essential precautions include:
- Inert atmosphere : Use gloveboxes or Schlenk lines for synthesis/storage .
- Ventilation : Ensure fume hoods with CO detectors during thermal decomposition studies .
- Personal protective equipment (PPE) : Wear flame-resistant lab coats and nitrile gloves.
Advanced: What mechanistic insights support the use of W(CO)₆ as a precursor for tungsten-based catalysts?
W(CO)₆ undergoes CO ligand displacement under UV irradiation or thermal activation, forming reactive intermediates for catalysis. Key methodologies include:
- Time-resolved IR spectroscopy : Monitor ligand substitution kinetics (e.g., with PR₃ ligands) .
- Mass spectrometry (MS) : Track fragmentation patterns to identify transient species .
- Electrochemical studies : Measure redox potentials (e.g., E₁/₂ for W⁰ → W⁺) to assess catalytic activity .
Basic: How should researchers design experiments to study the thermal decomposition of W(CO)₆?
Design considerations:
- Controlled heating : Use TGA/DSC to identify decomposition thresholds (e.g., onset at ~150°C) .
- Gas analysis : Employ gas chromatography (GC) to quantify CO release .
- Kinetic modeling : Apply Arrhenius equations to derive activation energies .
Advanced: How can isotopic labeling (e.g., ¹³CO) elucidate reaction pathways in W(CO)₆ chemistry?
Isotopic substitution enables tracking of ligand exchange mechanisms:
- IR isotope shifts : ¹³CO ligands shift ν(CO) by ~40–50 cm⁻¹, distinguishing active vs. spectator ligands .
- NMR spectroscopy : Use ¹³C NMR to monitor ligand redistribution in solution-phase reactions .
Basic: What are the best practices for characterizing W(CO)₆ derivatives using crystallography?
- Single-crystal selection : Ensure crystal size >0.1 mm and stability under X-ray exposure .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 173 K) .
- Data validation : Check R-factor convergence (<0.05) and residual electron density maps .
Advanced: How do solvent effects influence the reactivity of W(CO)₆ in homogeneous catalysis?
Solvent polarity and donor strength modulate ligand substitution rates:
- Kinetic studies : Compare reaction rates in polar (THF) vs. nonpolar (hexane) solvents .
- Solvent parameter correlations : Use Kamlet-Taft or Gutmann donor numbers to predict ligand lability .
Basic: What spectroscopic techniques are essential for analyzing W(CO)₆ in solution?
- UV-Vis spectroscopy : Identify d-d transitions (e.g., λmax ~350 nm) .
- Raman spectroscopy : Detect symmetric CO stretching modes (ν(CO) ~450–600 cm⁻¹) .
Advanced: How can researchers reconcile discrepancies in reported catalytic efficiencies of W(CO)₆-derived complexes?
Address variability through:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
